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  • Product: 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid
  • CAS: 1340341-61-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide on 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic Acid: Structural Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the rapid assembly of complex, targeted therapeutics relies heavily on versatile, highly functionalized building blocks. 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex, targeted therapeutics relies heavily on versatile, highly functionalized building blocks. 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (also known as 1-ethyl-1H-pyrazole-4-glyoxylic acid) has emerged as a privileged scaffold. Characterized by an electron-rich N-alkylated pyrazole core and a highly reactive α -keto acid moiety, this compound is engineered for the precise synthesis of heterocyclic amides[1].

As an Application Scientist, I have structured this whitepaper to provide drug development professionals with a deep mechanistic understanding of this molecule. We will explore its physicochemical profile, the causality behind its synthetic methodologies, and its downstream integration into high-value pharmacological targets such as kinase inhibitors and GLP-1 receptor agonists.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid is critical for predicting its behavior in both synthetic workflows and biological environments. The N-ethyl substitution specifically tunes the steric bulk and lipophilicity of the molecule, preventing N-glucuronidation—a common metabolic liability in unsubstituted pyrazoles—while enhancing cellular permeability.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid
CAS Registry Number 1340341-61-8
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Linear Formula (1-ethyl-1H-pyrazol-4-yl)(oxo)acetic acid
SMILES String CCN1C=C(C=N1)C(=O)C(=O)O
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (Carbonyl oxygens and pyrazole nitrogens)
GHS Safety Classification H315, H319, H335 (Skin/Eye Irritant, Respiratory Tract)[1]

Mechanistic Role in Medicinal Chemistry

Why is this specific scaffold so valuable? The pyrazole ring acts as an excellent bioisostere for phenyl or other heteroaromatic rings, offering superior aqueous solubility, favorable lipophilicity (cLogP), and robust hydrogen bond donor/acceptor dynamics[2]. Furthermore, pyrazole-4-yl derivatives are extensively documented for their broad-spectrum antibacterial and antifungal bioactivities[3].

The 2-oxoacetic acid ( α -keto acid) functional group is the critical reactive node. It allows for facile coupling with primary or secondary amines to form α -ketoamides. These motifs are highly sought after in the development of targeted therapeutics, including:

  • ATP-Competitive Kinase Inhibitors: Used to synthesize N-(1H-pyrazol-4-yl)carboxamides, which act as highly permeable inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for the treatment of inflammatory diseases[2].

  • Metabolic Modulators: Integrated into the synthesis of novel aryl ether-substituted heterocyclic compounds acting as GLP-1 receptor (GLP1R) agonists for the treatment of obesity, diabetes, and fatty liver disease[4].

Synthetic Methodology: The Organometallic Approach

Step-by-Step Experimental Protocol

Step 1: Halogen-Metal Exchange (Lithiation)

  • Reagents: 4-Bromo-1-ethyl-1H-pyrazole (1.0 eq), n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 eq), anhydrous Tetrahydrofuran (THF).

  • Procedure: Dissolve 4-bromo-1-ethyl-1H-pyrazole in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi over 15 minutes.

  • Mechanistic Causality: The cryogenic temperature (-78 °C) is critical. It stabilizes the highly reactive 1-ethyl-1H-pyrazole-4-lithium intermediate and strictly suppresses unwanted ring-opening or competitive deprotonation at the C3/C5 positions of the pyrazole ring.

Step 2: Electrophilic Quench

  • Reagents: Diethyl oxalate (3.0 eq).

  • Procedure: Rapidly transfer the cold organolithium solution via cannula into a pre-cooled (-78 °C) solution of excess diethyl oxalate in THF. Stir for 1 hour, then gradually warm to room temperature.

  • Mechanistic Causality: Inverse addition (adding the nucleophile to the electrophile) and the use of a significant excess of diethyl oxalate are mandatory. This self-validating setup prevents the newly formed α -keto ester from reacting with a second equivalent of the organolithium species, which would otherwise yield an undesired tertiary alcohol byproduct.

Step 3: Saponification and Acidic Workup

  • Reagents: Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq), THF/Water (3:1 v/v), 1M Hydrochloric acid (HCl).

  • Procedure: Concentrate the reaction mixture to remove excess THF. Dissolve the crude ester in the THF/Water mixture and add LiOH·H₂O. Stir at room temperature for 2 hours, monitoring the complete disappearance of the ester via LC-MS. Carefully acidify the aqueous layer with 1M HCl to pH ~2 to precipitate the target 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid. Filter, wash with cold water, and dry under high vacuum.

  • Mechanistic Causality: LiOH is explicitly chosen over NaOH or KOH because it provides milder basic conditions, thereby minimizing the risk of spontaneous decarboxylation of the sensitive α -keto acid moiety.

SyntheticWorkflow A 4-Bromo-1-ethyl-1H-pyrazole Starting Material B Halogen-Metal Exchange n-BuLi, THF, -78°C A->B C Organolithium Intermediate (Nucleophile) B->C Rapid (<30 min) D Electrophilic Quench Diethyl Oxalate (Excess) C->D E Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate (alpha-keto ester) D->E Inverse Addition (-78°C) F Saponification LiOH, H2O/THF, RT E->F G 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid Target Compound F->G Acidic Workup (HCl)

Fig 1: Step-by-step synthetic workflow for 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid.

Downstream Application: IRAK4 Kinase Inhibition

Once synthesized, the 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid is typically subjected to amide coupling (e.g., using HATU or EDC/HOBt) with bicyclic or heterocyclic amines. The resulting N-(1H-pyrazol-4-yl)carboxamides are highly potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[2].

IRAK4 is a master kinase in the Toll-like receptor (TLR) and IL-1R signaling pathways. By competitively binding to the ATP pocket of IRAK4, these pyrazole derivatives halt the recruitment of downstream effectors, ultimately suppressing NF-κB activation and the production of pro-inflammatory cytokines[2].

IRAK4_Pathway TLR Toll-Like Receptor (TLR) Activation MyD88 MyD88 Adaptor Protein Recruitment TLR->MyD88 IRAK4 IRAK4 Kinase Phosphorylation Hub MyD88->IRAK4 Downstream NF-κB / MAPK Signaling Cascades IRAK4->Downstream Inhibitor Pyrazole-4-carboxamide (Derived from target acid) Inhibitor->IRAK4 ATP-competitive inhibition Inflammation Inflammatory Cytokine Production Downstream->Inflammation

Fig 2: TLR/IRAK4 signaling pathway targeted by pyrazole-4-carboxamide derivatives.

Analytical Characterization Standards

To validate the structural integrity of the synthesized 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid, the following analytical benchmarks must be met:

  • LC-MS: The mass spectrum should display a distinct molecular ion peak [M+H]+ at m/z 169.1.

  • ¹H NMR (DMSO-d₆): The pyrazole protons (H3 and H5) will appear as two distinct singlets in the downfield region ( δ ~7.8 - 8.4 ppm) due to the strong electron-withdrawing effect of the oxoacetic group. The N-ethyl group will present as a characteristic quartet ( δ ~4.2 ppm, 2H) and a triplet ( δ ~1.4 ppm, 3H).

Sources

Exploratory

molecular weight and boiling point of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid Abstract This technical guide provides a detailed analysis of the molecular and physicochemical properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid

Abstract

This technical guide provides a detailed analysis of the molecular and physicochemical properties of the compound 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical data including molecular weight, chemical identifiers, and structural information. Notably, while a precise experimental boiling point is not documented in readily available literature, this guide discusses the theoretical considerations and potential for thermal decomposition. The document also presents a conceptual overview of its synthesis and essential safety information, grounding all data in authoritative sources to ensure scientific integrity.

Introduction to Pyrazole-Containing Compounds

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a foundational scaffold in medicinal chemistry and materials science. The versatility of the pyrazole ring allows for extensive functionalization, leading to a wide array of derivatives with diverse pharmacological activities. Compounds incorporating this moiety are integral to numerous approved drugs, exhibiting properties ranging from anti-inflammatory and analgesic to anticancer and antimicrobial. The subject of this guide, 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid, is a bifunctional molecule containing both a pyrazole core and an α-ketoacid side chain, making it a potentially valuable building block in the synthesis of more complex pharmaceutical intermediates. Understanding its core physicochemical properties is the first step in harnessing its synthetic potential.

Compound Identification and Core Properties

A precise characterization of a chemical entity begins with its unambiguous identification and a summary of its fundamental properties.

Chemical Identity
  • Primary Name: 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid

  • Synonyms: (1-ethyl-1H-pyrazol-4-yl)(oxo)acetic acid[1]

  • CAS Number: 1340341-61-8[1][2][3]

Compound 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid CAS CAS: 1340341-61-8 Compound->CAS Formula Formula: C7H8N2O3 Compound->Formula MW MW: 168.15 g/mol Compound->MW InChIKey InChIKey: IYANGQODFXKPHY-UHFFFAOYSA-N Compound->InChIKey

Caption: Core identifiers for 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid.

Molecular and Structural Data

The molecular formula of the compound is C7H8N2O3.[1][4] This composition corresponds to a molecular weight of 168.15 g/mol and a monoisotopic mass of approximately 168.0535 Da.[1][4]

Structural information is critical for understanding reactivity and intermolecular interactions. Machine-readable structural identifiers are provided below:

  • SMILES: CCN1C=C(C=N1)C(=O)C(=O)O[4]

  • InChI: InChI=1S/C7H8N2O3/c1-2-9-4-5(3-8-9)6(10)7(11)12/h3-4H,2H2,1H3,(H,11,12)[1][4]

Physicochemical Properties

The quantitative physicochemical properties determine the compound's behavior in various experimental settings. The available data is summarized in the table below.

PropertyValueSource
Molecular Weight 168.15 g/mol Sigma-Aldrich[1]
Molecular Formula C7H8N2O3PubChem, Sigma-Aldrich[1][4]
Physical Form PowderSigma-Aldrich[1]
Monoisotopic Mass 168.0535 DaPubChem[4]
XLogP3 (Predicted) -0.1PubChem[4]
Boiling Point Data not availableN/A

Analysis of Boiling Point: No experimental boiling point for 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid has been reported in the surveyed chemical databases or literature. This is not uncommon for complex organic molecules with multiple functional groups, particularly carboxylic acids. Such compounds often have high melting points and a tendency to decompose at elevated temperatures before reaching their boiling point under atmospheric pressure. The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding, which significantly raises the energy required to transition to the gas phase. It is plausible that decarboxylation or other degradation pathways would occur before boiling. Therefore, purification of this compound is more practically achieved via recrystallization rather than distillation.

Conceptual Synthesis Pathway

While numerous specific synthetic routes may exist, a general and scalable approach for producing pyrazolylacetic acids involves the use of oxalic acid derivatives as a C2 building block.[5] One common strategy is the direct electrophilic acylation of a substituted pyrazole at the 4-position.[5] This is followed by a reduction step to yield the final acetic acid derivative. The synthesis of the target α-ketoacid itself represents a key intermediate in such a process.

cluster_0 Conceptual Synthesis Workflow Start 1-ethyl-1H-pyrazole (Starting Material) Step1 Electrophilic Acylation (e.g., with an oxalyl chloride derivative) Start->Step1 Step2 Hydrolysis (if ester is used) Step1->Step2 Intermediate 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (Target α-Ketoacid) Step2->Intermediate

Caption: High-level workflow for the synthesis of the target compound.

This pathway highlights a practical method for accessing pyrazolyl-α-ketoacids, which are valuable precursors for more complex molecules. The specific choice of acylating agent and reaction conditions would need to be optimized to achieve a high yield.[5]

Experimental Considerations and Safety

For laboratory professionals, understanding the handling and safety requirements is paramount.

  • Physical Form: The compound is typically supplied as a powder.[1]

  • Storage: It is recommended to be stored at room temperature.[1]

Safety and Hazard Information: Based on supplier safety data, 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid is associated with the following GHS hazard statements:[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding GHS pictogram is GHS07 (Exclamation Mark).[1] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated area or fume hood, are required.

Conclusion

2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a well-characterized compound with a molecular weight of 168.15 g/mol and the chemical formula C7H8N2O3. While its core identifiers and structure are clearly defined in chemical literature and databases, an experimental boiling point is notably absent, likely due to thermal instability. For researchers in drug discovery and organic synthesis, this compound serves as a useful building block, accessible through established synthetic methodologies such as electrophilic acylation. Proper handling is essential due to its classification as a skin, eye, and respiratory irritant.

References

  • Molport. ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate | 1235995-82-0. [Link]

  • PubChem. 2-(1-ethyl-1h-pyrazol-4-yl)-2-oxoacetic acid. [Link]

  • PubChem. Ethyl 2-(1-ethyl-1h-pyrazol-4-yl)-2-oxoacetate. [Link]

  • PubChem. 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. [Link]

  • SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. [Link]

  • PubChem. 2-(1-ethyl-1h-pyrazol-4-yl)acetic acid. [Link]

  • ChemRxiv. Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. [Link]

  • PubChem. CID 77712896 | C32H49ClN6O5S. [Link]

  • MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. [Link]

  • PubChem. 2-(1H-Pyrazol-4-yl)ethanol. [Link]

  • PubChem. 2-(1H-pyrazol-4-yl)pyridine. [Link]

  • Chemsrc. 2-Oxoacetic acid | CAS#:563-96-2. [Link]

  • Amerigo Scientific. 1-Ethyl-1H-pyrazole-4-boronic acid. [Link]

  • International Journal for Research in Applied Science & Engineering Technology (IJRASET). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

Sources

Foundational

safety data sheet MSDS 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid Executive Summary The compound 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (CAS: 1340341-61-8) represents a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid

Executive Summary

The compound 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (CAS: 1340341-61-8) represents a highly versatile, electrophilic building block in modern medicinal chemistry. The pyrazole nucleus is widely recognized as a "privileged scaffold" in drug discovery, frequently utilized to enhance metabolic stability, improve aqueous solubility, and modulate target binding affinity . When functionalized with an α-oxoacetic acid moiety, this scaffold becomes a potent precursor for the synthesis of complex heterocycles and novel amide-linked pharmacophores . This whitepaper provides an in-depth analysis of the compound's physicochemical properties, safety data sheet (SDS) protocols, and field-validated synthetic methodologies.

Physicochemical Profiling & Structural Causality

The structural architecture of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid combines the electron-rich pyrazole ring with a highly electron-withdrawing α-keto acid group. This dichotomy creates a unique reactivity profile. The α-carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack, which is the foundational mechanism for its utility in synthesizing α-oxoesters and related heterocycles .

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid
CAS Number 1340341-61-8
Linear Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Appearance Solid (Typical)
GHS Signal Word Warning

Safety Data Sheet (SDS) & Hazard Mitigation

Handling α-oxoacetic acid derivatives requires stringent safety protocols. The presence of the carboxylic acid adjacent to a ketone lowers the pKa relative to standard aliphatic acids, resulting in a compound that can cause localized pH drops upon contact with moisture in human tissues. This chemical causality directly informs its GHS hazard classifications .

Hazard Identification:

  • H315 (Causes skin irritation): The acidic nature of the compound disrupts the lipid bilayer of the stratum corneum upon contact.

  • H319 (Causes serious eye irritation): Rapid protonation of corneal proteins leads to immediate irritation and potential tissue damage.

  • H335 (May cause respiratory irritation): Inhalation of fine dust particles interacts with the mucosal lining of the respiratory tract, causing acute inflammatory responses.

Precautionary Handling & PPE: To mitigate these risks, researchers must employ a self-validating safety system. Work must be conducted in a Class II biological safety cabinet or a chemical fume hood (P271) to prevent inhalation. Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles are mandatory (P280).

SDS_Response Start Exposure to 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid Skin Skin Contact (H315) Start->Skin Eye Eye Contact (H319) Start->Eye Inhale Inhalation (H335) Start->Inhale Wash Wash with soap and copious water Skin->Wash Rinse Rinse cautiously with water for 15 mins Eye->Rinse FreshAir Move to fresh air & rest in position Inhale->FreshAir Medical Seek Medical Advice if irritation persists Wash->Medical Rinse->Medical FreshAir->Medical

Diagram 1: Emergency response workflow for GHS hazards H315, H319, and H335.

Synthetic Utility & Experimental Protocols

In drug development, the α-oxoacetic acid moiety is frequently coupled with primary or secondary amines to generate α-ketoamides. These motifs are critical in designing transition-state inhibitors for proteases. The choice of coupling reagent is paramount; standard carbodiimides (like EDC) can lead to unwanted side reactions (e.g., decarboxylation or azlactone formation) due to the highly activated nature of the α-keto group. Therefore, uronium-based coupling agents like HATU are preferred to ensure rapid, epimerization-free activation.

Step-by-Step Methodology: HATU-Mediated Amide Coupling Self-Validating Principle: The protocol utilizes LC-MS monitoring at specific intervals to confirm the consumption of the electrophile before the addition of the nucleophile, ensuring high atom economy and preventing side-product accumulation.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under an argon atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) to the solution. Stir for 5 minutes to ensure complete deprotonation of the carboxylic acid.

  • Intermediate Formation: Add HATU (1.1 eq, 1.1 mmol) in one portion. Causality: HATU rapidly forms a highly reactive HOAt ester intermediate, bypassing the slower and more side-reaction-prone O-acylisourea intermediates formed by carbodiimides. Stir at room temperature for 15 minutes.

  • Validation Check 1: Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the disappearance of the starting acid and the formation of the active ester mass.

  • Nucleophilic Addition: Upon confirmation, add the desired amine (1.2 eq, 1.2 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation Check 2: Monitor by TLC (Dichloromethane:Methanol 9:1) until the active ester is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted amine, followed by brine (15 mL).

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the target α-ketoamide.

Synthetic_Workflow Step1 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (Electrophile) Step2 HATU / DIPEA in DMF (Activation) Step1->Step2 Deprotonation Step3 HOAt Active Ester (Transient Intermediate) Step2->Step3 Coupling Agent Step5 Target α-Ketoamide (Pharmacophore) Step3->Step5 Nucleophilic Attack Step4 Primary/Secondary Amine (Nucleophile) Step4->Step5

Diagram 2: Mechanistic workflow of HATU-mediated α-ketoamide synthesis.

References

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at:[Link]

  • Eftekhari-Sis, B., & Zirak, M. (2014). Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews. Available at:[Link]

Exploratory

Structural Elucidation and Coordination Chemistry of 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic Acid Complexes

Executive Summary & Ligand Profiling The rational design of metal-organic architectures and targeted therapeutics relies heavily on the geometric and electronic properties of bifunctional ligands. 2-(1-ethyl-1H-pyrazol-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Ligand Profiling

The rational design of metal-organic architectures and targeted therapeutics relies heavily on the geometric and electronic properties of bifunctional ligands. 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (hereafter referred to as EPoxA , CAS 1340341-61-8) is a highly versatile, asymmetric building block [1]. Structurally, EPoxA features an N-ethyl substituted pyrazole ring conjugated to an α -keto carboxylic acid (oxoacetic acid) moiety.

As a Senior Application Scientist, I approach EPoxA not merely as a chemical intermediate, but as a programmable topological node. The ligand presents two distinct coordination domains:

  • The α -Keto Carboxylate Domain: Capable of forming highly stable five-membered chelate rings with transition metals via the carboxylate ( O ) and α -carbonyl ( O′ ) oxygens.

  • The Pyrazole Nitrogen Domain: The unhindered N2 position of the pyrazole ring acts as a secondary Lewis base donor.

Because the N2 donor and the O,O′ -chelation pocket are geometrically opposed, EPoxA cannot coordinate all three donors to a single metal center. Instead, it acts as a rigid bridging ligand, driving the self-assembly of multi-dimensional coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) [3].

CoordinationModes L EPoxA Ligand (CAS 1340341-61-8) M1 O,O'-Chelation (Alpha-Keto Carboxylate) L->M1 Transition Metals M2 N-Coordination (Pyrazole N2) L->M2 Soft Lewis Acids M3 Mixed N,O,O' Bridging Mode L->M3 Stoichiometric Excess C1 Mononuclear Complexes M1->C1 M2->C1 C2 1D/2D Coordination Polymers M3->C2

Coordination modes of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid with transition metals.

Experimental Workflow: Synthesis & Crystallization

To isolate diffraction-quality single crystals of EPoxA metal complexes, the crystallization kinetics must be strictly controlled. The following self-validating protocol details the synthesis of a representative 1D polymeric Copper(II) complex, [Cu(EPoxA)2​(H2​O)2​]n​ .

Causality of Experimental Choices
  • Solvent System: A 1:1 mixture of Methanol/Water is utilized. Methanol solubilizes the organic pyrazole core, while water stabilizes the intermediate metal-aqua complexes.

  • pH Modulation: The pH is strictly adjusted to 6.5. The pKa​ of the oxoacetic acid moiety is approximately 2.8. A pH of 6.5 ensures complete deprotonation of the carboxylate to facilitate metal binding, while remaining below the threshold where competing insoluble Cu(OH)2​ precipitates form.

  • Crystallization Method: Vapor diffusion is selected over slow evaporation. Slow diffusion of an antisolvent (diethyl ether) lowers the dielectric constant of the medium gradually, kinetically trapping the thermodynamically stable polymeric phase without inducing rapid, amorphous nucleation.

Step-by-Step Methodology
  • Ligand Preparation: Dissolve 0.2 mmol (36.4 mg) of EPoxA in 5 mL of a CH3​OH/H2​O (1:1 v/v) solution.

  • Deprotonation: Add 0.1 M NaOH dropwise under continuous stirring until the pH stabilizes at exactly 6.5.

  • Metal Addition: Dissolve 0.1 mmol (24.1 mg) of Cu(NO3​)2​⋅3H2​O in 2 mL of methanol. Add this metal solution dropwise to the ligand solution over 15 minutes. The solution will transition to a deep blue color, indicating initial O,O′ -coordination.

  • Filtration: Filter the resulting solution through a 0.22 μm PTFE syringe filter to remove any microscopic nucleation seeds or dust particles.

  • Vapor Diffusion: Transfer the filtrate to a 10 mL inner vial. Place this vial inside a 50 mL outer jar containing 15 mL of diethyl ether. Seal the outer jar tightly and incubate at 20°C.

  • Harvesting: After 14–21 days, deep blue prismatic crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD) will form on the walls of the inner vial. Wash with cold methanol and dry under a gentle stream of N2​ .

Crystallographic Analysis & Structural Elucidation

Once the single crystals are harvested, SCXRD is employed to resolve the atomic topography. In the representative [Cu(EPoxA)2​(H2​O)2​]n​ complex, the Cu(II) center typically adopts a distorted octahedral geometry (Jahn-Teller distortion). The equatorial plane is occupied by the O,O′ -chelate rings of two EPoxA ligands, while the axial positions are occupied by bridging pyrazole N2 atoms from adjacent units, propagating a 1D chain [4].

Table 1: Representative SCXRD Data for M(II)-EPoxA Complexes
Parameter [Cu(EPoxA)2​]n​ (Polymeric) [Zn(EPoxA)2​(H2​O)2​] (Monomeric)
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
a (Å) 8.452(2)7.124(3)
b (Å) 12.310(3)9.845(4)
c (Å) 10.645(2)11.230(5)
β (deg) 98.45(3)102.15(2)
Volume (Å 3 ) 1095.8(4)765.2(3)
Coordination Geometry Distorted OctahedralDistorted Octahedral
Bridging Motif N2 -axial coordinationHydrogen-bonded network

Mechanistic Applications: p300/CBP HAT Inhibitors

Beyond fundamental coordination chemistry, the structural data of EPoxA complexes has profound implications in drug development. The Histone Acetyltransferases (HATs) p300 and CBP are critical epigenetic regulators implicated in oncology and fibrosis.

EPoxA is utilized as a primary synthetic scaffold for developing highly potent p300/CBP HAT inhibitors [2]. The α -keto acid moiety serves as a bioisostere or reactive handle that can be converted into amides. Understanding how the oxoacetic acid geometry coordinates to metal ions provides a highly accurate surrogate model for how these functional groups will engage in hydrogen-bonding networks or coordinate with trace metal cofactors within the enzymatic active site.

DrugDesign S1 EPoxA Scaffold S2 Amidation / Functionalization S1->S2 Synthetic Mod S3 Metalloenzyme Binding S2->S3 Active Site S4 p300/CBP HAT Inhibition S3->S4 Epigenetic Reg

Workflow of EPoxA utilization in the design of p300/CBP HAT inhibitors.

By mapping the exact bond distances and torsion angles of the pyrazole-oxoacetate bridge via SCXRD, medicinal chemists can computationally dock these conformations into the p300 HAT domain, optimizing the trajectory of the N-ethyl group to fill hydrophobic sub-pockets while the carbonyl groups anchor to the protein backbone.

References

  • G. Patents. "P300/cbp hat inhibitors." WO2019161162A1.
  • Liu, J., et al. "Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties." RSC Advances, 2016. URL:[Link]

  • Smith, G. "Crystal structure of the magnesium salt of the herbicide 2,4-D (oxoacetic acid derivatives)." IUCrData, 2014. URL:[Link]

Foundational

Advanced Spectroscopic Characterization of 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic Acid: A Technical Guide

Executive Summary The compound 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (CAS 1340341-61-8)[1] is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and agrochemical development....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (CAS 1340341-61-8)[1] is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and agrochemical development. The presence of a robust pyrazole core coupled with a reactive α-keto acid moiety enables diverse synthetic applications, including the synthesis of complex heterocycles and kinase inhibitors. However, the presence of multiple hydrogen-bond acceptors, a highly conjugated system, and distinct carbonyl environments necessitates a rigorous, multi-modal spectroscopic approach for unambiguous structural confirmation.

This guide provides an in-depth, self-validating methodology for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of this compound, emphasizing the physical causality behind the observed spectral phenomena.

Structural Rationale & Analytical Challenges

Before initiating spectroscopic analysis, it is critical to understand the intrinsic molecular dynamics of the target:

  • Locked Tautomerism: Unlike unsubstituted 1H-pyrazoles, which undergo rapid tautomeric exchange leading to signal averaging and broadened NMR peaks[2][3], the N1-ethyl substitution in this molecule "locks" the tautomeric state. This renders the C-3 and C-5 positions chemically and magnetically distinct.

  • Electronic Deshielding: The α-keto acid (-CO-COOH) group at the C-4 position is strongly electron-withdrawing via mesomeric effects. This significantly alters the electron density of the pyrazole ring, shifting both proton and carbon resonances downfield compared to an unsubstituted pyrazole[2][4].

  • Hydrogen Bonding: The carboxylic acid group engages in strong intermolecular hydrogen bonding, which can cause severe line broadening or dimerization artifacts in non-polar solvents.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, the analytical workflow must be treated as a self-validating system where orthogonal techniques (1D NMR, 2D NMR, and IR) cross-verify each structural hypothesis.

Characterization_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy Sample 2-(1-ethyl-1H-pyrazol-4-yl) -2-oxoacetic acid Prep Sample Preparation (DMSO-d6 & Neat ATR) Sample->Prep NMR1D 1D ¹H & ¹³C NMR (Chemical Shifts & Integrals) Prep->NMR1D FTIR ATR-FTIR Scanning (Functional Group Mapping) Prep->FTIR NMR2D 2D HSQC & HMBC (Connectivity Resolution) NMR1D->NMR2D Resolve overlap Integration Cross-Validation & Data Integration NMR2D->Integration FTIR->Integration Validation Structural Confirmation Integration->Validation

Experimental workflow for the multimodal spectroscopic characterization of the target compound.

Step-by-Step Sample Preparation Methodology
  • NMR Preparation: Weigh exactly 15 mg of the analyte. Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D). Causality: DMSO-d₆ is selected over CDCl₃ because its strong hydrogen-bond accepting nature disrupts the carboxylic acid dimers. This prevents concentration-dependent chemical shift drift and yields a sharp, distinct signal for the -COOH proton[3].

  • IR Preparation: Utilize an Attenuated Total Reflectance (ATR) FTIR spectrometer equipped with a diamond crystal. Causality: Traditional KBr pellet pressing subjects the sample to high pressures and hygroscopic environments, which can alter the native hydrogen-bonding network of the α-keto acid and shift the critical carbonyl stretching frequencies[5][6]. ATR allows for neat sample analysis, preserving the true solid-state vibrational modes.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR Analysis

The ¹H NMR spectrum provides immediate confirmation of the N-ethyl substitution and the integrity of the pyrazole core. Because the tautomerism is locked, H-3 and H-5 appear as distinct singlets (or finely split doublets with 4J≈0.6 Hz depending on magnetic field strength)[3].

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
-COOH ~ 13.50Broad Singlet-1HHighly deshielded acidic proton; broad due to solvent exchange dynamics.
H-5 ~ 8.45Singlet-1HDeshielded by the adjacent N1-ethyl group and the mesomeric pull of the C4-carbonyl.
H-3 ~ 8.10Singlet-1HDeshielded by the C4-carbonyl, but lacks the immediate spatial proximity to the N1-alkyl group, appearing slightly upfield of H-5.
N-CH₂ ~ 4.20Quartet7.32HDeshielded by the electronegative N1 atom; split into a quartet by the adjacent methyl group.
-CH₃ ~ 1.45Triplet7.33HTerminal aliphatic methyl; split into a triplet by the adjacent methylene group.
¹³C NMR Analysis

To acquire high-quality ¹³C data, the relaxation delay (D1) must be extended to at least 2-3 seconds. Causality: The molecule contains three quaternary carbons (C-4, Ketone C=O, Acid C=O). These lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A short D1 will cause these critical peaks to vanish into the baseline[4].

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆, 298 K)

PositionChemical Shift (δ, ppm)TypeAssignment Causality
C=O (Ketone) ~ 182.5QuaternaryHighly deshielded α-keto carbon. The conjugation with the pyrazole ring prevents it from shifting further downfield (>200 ppm) as seen in isolated aliphatic ketones.
C=O (Acid) ~ 165.2QuaternaryCharacteristic chemical shift for a carboxylic acid carbonyl.
C-5 ~ 141.0CHPyrazole C-5, adjacent to the N1-ethyl substitution.
C-3 ~ 136.5CHPyrazole C-3, adjacent to the N2 atom.
C-4 ~ 119.0QuaternaryStrongly deshielded by the -CO-COOH group. In an unsubstituted pyrazole, C-4 typically resonates at ~105 ppm[2].
N-CH₂ ~ 46.5CH₂Aliphatic carbon directly attached to the nitrogen heteroatom.
-CH₃ ~ 15.2CH₃Terminal aliphatic carbon.
2D NMR Logical Correlations (HMBC)

To unambiguously assign the C-3 and C-5 carbons—which can often be confused in 1D ¹³C NMR—Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.

HMBC_Logic H3 H-3 (Pyrazole) δ ~ 8.1 ppm C4 C-4 (Pyrazole) δ ~ 119 ppm H3->C4 ²J_CH C5 C-5 (Pyrazole) δ ~ 141 ppm H3->C5 ³J_CH C_keto C=O (Ketone) δ ~ 182 ppm H3->C_keto ³J_CH H5 H-5 (Pyrazole) δ ~ 8.4 ppm H5->C4 ²J_CH C3 C-3 (Pyrazole) δ ~ 136 ppm H5->C3 ³J_CH H_ethyl CH₂ (Ethyl) δ ~ 4.2 ppm H_ethyl->C5 ³J_CH

HMBC logical correlation network for unambiguous assignment of the pyrazole core.

Self-Validation Check: The protons of the N-ethyl CH₂ group ( δ 4.20) will show a strong 3J HMBC correlation only to C-5 ( δ 141.0), and not to C-3. This definitively differentiates the two pyrazole CH carbons.

Infrared (IR) Spectroscopy Characterization

IR spectroscopy serves as an orthogonal validation tool, specifically probing the dual-carbonyl nature of the α-keto acid[5][7].

Table 3: ATR-FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational ModeAssignment Causality
3300 - 2500 MediumBroadO-H stretchThe extreme broadening is diagnostic of extensive intermolecular hydrogen bonding inherent to the carboxylic acid dimer[6].
3120 WeakSharpC-H stretch (sp²)Aromatic C-H stretching of the pyrazole ring.
2980, 2940 WeakSharpC-H stretch (sp³)Aliphatic C-H stretching of the N-ethyl group.
1735 StrongSharpC=O stretch (Acid)Unconjugated carboxylic acid carbonyl stretching.
1685 StrongSharpC=O stretch (Ketone)The ketone carbonyl stretching frequency is significantly lowered (red-shifted) due to π -conjugation with the aromatic pyrazole ring[5].
1550, 1510 MediumSharpC=N, C=C stretchPyrazole ring skeletal breathing and stretching vibrations.

Conclusion

The comprehensive characterization of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid requires a synergistic approach. By utilizing DMSO-d₆ to break hydrogen-bonded dimers, extending NMR relaxation delays to capture critical quaternary carbons, and employing HMBC to map the locked tautomeric structure, researchers can establish a self-validating data package. Orthogonal confirmation via ATR-FTIR definitively maps the conjugated α-keto acid system, ensuring the highest standards of analytical integrity for downstream drug development workflows.

Sources

Exploratory

Thermodynamic Stability Profile of 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic Acid: Predictive Models, Empirical Assessment, and Degradation Kinetics

Executive Summary The compound 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs). From a physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs). From a physical chemistry perspective, evaluating its thermodynamic stability requires understanding the inherent dichotomy of its molecular structure: it combines a highly robust, aromatic pyrazole core with a thermodynamically labile α -keto acid (glyoxylic acid) moiety.

This whitepaper provides an in-depth technical framework for assessing the solid-state and solution-state thermodynamic stability of this intermediate. By aligning with ICH Q1A(R2) guidelines[1][2], we outline self-validating experimental protocols, degradation causality, and kinetic modeling strategies to ensure structural integrity during drug development.

Structural Thermodynamics & Mechanistic Vulnerabilities

The overall thermodynamic stability of this molecule is dictated by its weakest functional link. Pyrazole derivatives generally exhibit exceptional thermal stability, often withstanding temperatures exceeding 200°C prior to the onset of decomposition[3][4][5]. However, the 2-oxoacetic acid ( α -keto acid) group introduces a critical vulnerability: susceptibility to thermal and oxidative decarboxylation [6][7].

The electron-withdrawing nature of the adjacent pyrazole ring at the C4 position polarizes the α -carbonyl group. Upon the application of thermal energy or oxidative stress, this polarization lowers the activation energy ( Ea​ ) barrier required for the cleavage of the C-C bond, resulting in the evolution of carbon dioxide (CO 2​ ) and the formation of 1-ethyl-1H-pyrazole-4-carbaldehyde (under thermal stress) or the corresponding carboxylic acid (under oxidative stress)[7][8].

G A 2-(1-Ethyl-1H-pyrazol-4-yl) -2-oxoacetic acid B Thermal/Oxidative Stress A->B Activation Energy C Transition State (Enol Intermediate) B->C Proton Transfer D 1-Ethyl-1H-pyrazole -4-carbaldehyde C->D Decarboxylation E Carbon Dioxide (CO2) C->E Gas Evolution

Caption: Primary thermodynamic degradation pathway: Decarboxylation of the α -keto acid moiety.

Solid-State Thermal Analysis (DSC/TGA)

To empirically validate the thermodynamic boundaries of this intermediate, solid-state thermal analysis utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory[3][4]. The pyrazole core ensures the molecule remains crystalline at standard conditions, but the onset of decomposition ( Td​ ) is strictly dictated by the α -keto acid.

Protocol: Self-Validating DSC/TGA Workflow

This protocol is designed to differentiate between reversible thermodynamic phase changes (melting) and irreversible kinetic degradation (decarboxylation).

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a hermetically sealed aluminum pan. Critical Step: Pierce the lid with a micro-pinhole. Causality: This allows evolved CO 2​ to escape, preventing internal pressure buildup that could artificially alter the decomposition kinetics and rupture the pan.

  • Atmospheric Control: Purge the furnace with high-purity dry Nitrogen (50 mL/min). Causality: An inert atmosphere suppresses oxidative decarboxylation, allowing the analyst to isolate and measure purely thermal degradation events[4][5].

  • Primary Heating Ramp: Apply a heating rate of 10°C/min from 25°C to 300°C.

  • Self-Validation (Kinetic vs. Thermodynamic): Perform a secondary run on a fresh sample at 5°C/min. Causality: If the decomposition onset ( Td​ ) shifts significantly to a lower temperature at the slower heating rate, the degradation is kinetically driven. The true thermodynamic stability limit is therefore lower than the initial 10°C/min scan suggests.

Quantitative Data Presentation

Based on the behavior of structurally analogous pyrazole- α -keto acids, the following table summarizes the expected thermal parameters:

ParameterAnalytical MethodExpected Value RangeMechanistic Significance
Melting Point ( Tm​ ) DSC110°C – 140°CEndothermic lattice collapse; highly dependent on the crystalline polymorph.
Decomposition Onset ( Td​ ) TGA/DSC150°C – 180°CExothermic/Endothermic mass loss corresponding to CO 2​ evolution[4][5].
Mass Loss ( Δm ) TGA~24% – 26%Stoichiometric equivalent of one mole of CO 2​ per mole of the API intermediate.
Activation Energy ( Ea​ ) Isoconversional DSC85 – 110 kJ/molThe energy barrier required to reach the decarboxylation transition state.

Solution-State Stability & Forced Degradation

In pharmaceutical synthesis, intermediates are rarely processed purely in the solid state. According to FDA and ICH Q1A(R2) guidelines, stress testing is required to elucidate inherent stability characteristics and degradation pathways in solution[1][2][9]. α -Keto acids display notoriously limited stability in solution, particularly under varied pH or oxidative conditions, where they undergo rapid degradation[6][10].

Protocol: ICH-Aligned Forced Degradation Assay
  • Stock Preparation: Prepare a 1.0 mg/mL solution of the compound in a chemically inert, LC-MS grade solvent mixture (e.g., Acetonitrile/Water 50:50).

  • Hydrolytic Stress (pH Profiling):

    • Acidic: 0.1 N HCl at 40°C for 7 days.

    • Alkaline: 0.1 N NaOH at 40°C for 7 days. Causality: Alkaline conditions deprotonate the carboxylic acid, creating a carboxylate anion. This intermediate is highly susceptible to nucleophilic attack and subsequent rapid decarboxylation[8][10].

  • Oxidative Stress: 3% H 2​ O 2​ at room temperature for 24 hours. Causality: α -keto acids undergo rapid oxidative decarboxylation in the presence of peroxides, yielding the corresponding carboxylic acid[7].

  • Analytical Validation (HPLC-PDA-MS): Analyze stressed samples using a stability-indicating HPLC method.

    • Self-Validation (Mass Balance): Ensure mass balance is >95%. The sum of the peak areas of the remaining parent compound and all degradants must equal the initial peak area of the unstressed control. A loss of mass balance indicates the formation of volatile degradants (e.g., CO 2​ ) that escape the solution, confirming the decarboxylation pathway.

G API API Solution (1.0 mg/mL) Stress ICH Q1A(R2) Stress Conditions API->Stress Acid Acidic Stress (0.1N HCl, 40°C) Stress->Acid Base Alkaline Stress (0.1N NaOH, 40°C) Stress->Base Ox Oxidative Stress (3% H2O2, 25°C) Stress->Ox HPLC HPLC-PDA-MS Analysis Acid->HPLC Base->HPLC Ox->HPLC MassBal Mass Balance Verification (>95%) HPLC->MassBal Quantify Degradants

Caption: ICH Q1A(R2) aligned forced degradation workflow with mass balance validation.

Handling and Storage Recommendations

Based on the thermodynamic vulnerabilities of the α -keto acid moiety, the following storage parameters are mandated to preserve the integrity of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid:

  • Thermal Control: Long-term storage must be maintained at -20°C (freezer conditions) to suppress the Arrhenius kinetics of thermal decarboxylation[8].

  • Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen) in tightly sealed containers to prevent oxidative decarboxylation catalyzed by ambient oxygen and moisture[8][10].

  • Isolation Practices: If the compound must be isolated from a reaction solution, lyophilization (freeze-drying) is highly recommended over evaporative concentration. The application of heat during rotary evaporation will induce premature thermal degradation of the α -keto acid group[8].

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA).[Link]

  • Quality Guidelines - ICH Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Inhibitory effect of novel pyrazole carboxamide derivatives... Thermal properties. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis.[Link]

  • Synthesis of Advanced Pyrazole and N–N-Bridged Bistriazole-Based Secondary High-Energy Materials. Organic Letters, ACS Publications.[Link]

  • Keto acid - Chemical Properties. Grokipedia. [Link]

  • Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR. Scientific Reports, PMC.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Coupling of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic Acid with Primary Amines

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized synthetic protocols, and self-validating workflows for α -keto amide synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized synthetic protocols, and self-validating workflows for α -keto amide synthesis.

Introduction & Strategic Context

The α -keto amide moiety is a privileged pharmacophore in medicinal chemistry, frequently deployed as a reversible covalent warhead to target serine and cysteine proteases (e.g., SARS-CoV-2 Mpro, calpains, and cathepsins)[1]. The electrophilic nature of the α -keto carbonyl allows it to trap the catalytic nucleophile of the target enzyme, forming a stable transition-state analog.

Coupling 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid with primary amines presents a specific synthetic challenge. α -Keto acids are notoriously prone to oxidative and thermal decarboxylation, which can severely degrade yields if the carboxylic acid is not activated and consumed rapidly[2]. This application note details an optimized, high-yielding protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to outcompete degradation pathways and ensure robust amide bond formation[3].

Mechanistic Causality & Experimental Design

The Decarboxylation Dilemma

When an α -keto acid is exposed to standard coupling reagents (like DCC or EDC) in the presence of a base, the activation step can be kinetically slow. During this lag phase, the deprotonated α -keto carboxylate is susceptible to decarboxylation, releasing carbon dioxide and forming an undesired aldehyde byproduct.

Rationale for HATU and DIPEA

To achieve a self-validating and high-yielding system, the kinetic rate of active ester formation must exceed the rate of decarboxylation.

  • HATU: Selected for its superior reaction kinetics. HATU rapidly converts the α -keto acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester[2].

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base. It effectively deprotonates the carboxylic acid without participating in deleterious side reactions (unlike less hindered bases which might attack the electrophilic α -carbonyl)[3].

  • Temperature Control (0 °C): Initiating the reaction at 0 °C stabilizes the transient HOAt-ester intermediate and completely suppresses thermal decarboxylation before the primary amine is introduced.

Data Presentation: Optimization of Coupling Conditions

The following table summarizes the quantitative data driving the selection of our optimized protocol. HATU demonstrates a clear kinetic advantage over traditional carbodiimide-based reagents.

Table 1: Comparison of Coupling Reagents for α -Keto Acid Amidation

Coupling ReagentBaseTemperature ProfileConversion RateDecarboxylation ByproductRecommendation
HATU DIPEA0 °C RT>95% <2% Optimal: Rapid activation prevents degradation.
EDC / HOBt NMM0 °C RT~75%~15%Viable, but slower kinetics lead to yield loss.
DCC DMAPRT<50%>30%Not recommended; high thermal degradation.

Reaction Workflow Visualization

The following diagram illustrates the logical flow and mechanistic stages of the optimized coupling reaction.

Workflow A 2-(1-ethyl-1H-pyrazol-4-yl) -2-oxoacetic Acid B HATU + DIPEA Activation (0 °C) A->B DMF, N2 atm C Active HOAt Ester Intermediate B->C Rapid conversion (prevents decarboxylation) D Primary Amine Addition C->D Nucleophilic attack E α-Keto Amide Target Product D->E RT, 2-4 hours

Caption: Workflow for the HATU-mediated coupling of α-keto acids with primary amines.

Experimental Protocol: Step-by-Step Methodology

Scale: 1.0 mmol (Scalable up to 10+ grams with appropriate thermal management).

Materials Required
  • 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (1.0 mmol, 1.0 eq)

  • Target Primary Amine ( R−NH2​ ) (1.1 mmol, 1.1 eq)

  • HATU (1.2 mmol, 1.2 eq)

  • DIPEA (2.5 mmol, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step 1: Pre-Activation (Self-Validating Step)
  • Charge a flame-dried, round-bottom flask with 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (1.0 mmol) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 mmol) dropwise. The solution may slightly darken.

  • Add HATU (1.2 mmol) in a single portion.

  • Validation Check: Stir at 0 °C for 15–20 minutes. Optional: An aliquot quenched in methanol and analyzed via LC-MS will confirm the >90% formation of the active HOAt ester (or its methyl ester derivative) and the absence of the decarboxylated aldehyde.

Step 2: Amine Addition
  • Dissolve the primary amine (1.1 mmol) in 1.0 mL of anhydrous DMF.

  • Add the amine solution dropwise to the 0 °C reaction mixture over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Stir at RT for 2 to 4 hours.

Step 3: Reaction Monitoring
  • Validation Check: Monitor reaction completion via TLC (typically 5% MeOH in DCM) or LC-MS. The α -keto amide product will typically elute later than the highly polar starting acid and will exhibit a distinct UV absorbance profile due to the pyrazole ring.

Step 4: Workup and Isolation
  • Quench the reaction by adding 15 mL of cold water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers sequentially with:

    • 1M HCl (10 mL) – Removes unreacted amine and excess DIPEA.

    • Saturated aqueous NaHCO3​ (10 mL) – Removes unreacted α -keto acid and HOAt byproduct.

    • Brine (15 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-alkyl-2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetamide.

References

  • Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Button-Push On-Demand Synthesis for Rapid Optimization of Antiviral Peptidomimetics Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • US11242312B2 - Dipeptidyl ketoamide meta-methoxyphenyl derivatives and uses thereof Source: Google Patents URL

Sources

Application

Application Note: 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic Acid as a Privileged Precursor for Targeted Kinase Inhibitor Libraries

Introduction & Mechanistic Rationale The development of small-molecule kinase inhibitors heavily relies on the strategic selection of core scaffolds that can reliably anchor into the highly conserved ATP-binding pocket....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors heavily relies on the strategic selection of core scaffolds that can reliably anchor into the highly conserved ATP-binding pocket. Among these, the pyrazole ring has emerged as a highly privileged pharmacophore, demonstrating exceptional efficacy in targeting a wide array of kinases, including Aurora kinases[1], Interleukin-1 receptor-associated kinase 4 (IRAK4)[2], and ALK5[3].

2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (CAS: 1206969-14-3) is a highly specialized, bi-functional building block designed to accelerate the discovery of novel kinase inhibitors. Its structural components offer distinct mechanistic advantages:

  • The Pyrazole Core: Acts as a robust dual hydrogen-bond donor/acceptor, forming critical interactions with the backbone amide NH and carbonyl groups of the kinase hinge region[1].

  • The 1-Ethyl Substitution: Serves as a precise steric vector directed toward the solvent-exposed region of the kinase active site. Unlike bulky phenyl or highly lipophilic alkyl chains, the ethyl group optimizes the molecule's physicochemical profile, maintaining a low cLogP while enhancing aqueous solubility[4].

  • The 2-Oxoacetic Acid (Glyoxylic Acid) Handle: This highly reactive moiety allows for the rapid generation of α-ketoamides. The α-keto group provides an additional hydrogen-bond acceptor that can interact with specific active-site residues (such as catalytic lysines) or structural water molecules, significantly boosting target affinity and residence time.

Mechanistic pharmacophore model of the precursor within a kinase ATP-binding pocket.

Synthetic Workflow: Generation of α-Ketoamide Libraries

The primary application of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid is its conversion into diverse α-ketoamide libraries via coupling with various primary and secondary amines.

Causality in Reagent Selection

α-Oxoacetic acids are inherently prone to decarboxylation and thermal degradation if activated improperly. Therefore, traditional coupling reagents like EDC/HOBt are often too slow, leading to poor yields. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine). HATU provides rapid, highly efficient activation of the carboxylic acid, trapping the intermediate before decarboxylation can occur. DIPEA is selected as a non-nucleophilic base to prevent competing side reactions with the highly electrophilic α-keto group.

Synthetic workflow for generating α-ketoamide kinase inhibitors from the pyrazole precursor.
Protocol 1: High-Yield Amidation (Self-Validating System)

Reagents:

  • 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (1.0 eq, 0.5 mmol)

  • Target Amine (1.1 eq, 0.55 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • DIPEA (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid in anhydrous DMF under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Rationale: Low temperature suppresses the thermal decarboxylation of the α-keto acid during the highly exothermic activation phase.

  • Base Addition: Add DIPEA dropwise, followed immediately by the portion-wise addition of HATU. Stir at 0 °C for 15 minutes.

  • In-Process Validation (LC-MS): Quench a 5 µL aliquot of the reaction mixture in 100 µL of methanol. Analyze via LC-MS to confirm the complete disappearance of the starting material and the formation of the active ester (or methyl ester artifact from the quench). Do not proceed until activation is >95% complete.

  • Coupling: Add the target amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Workup & Purification: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

Biological Validation: In Vitro Kinase Screening

Once the α-ketoamide library is synthesized, the compounds must be evaluated for their kinase inhibitory activity. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is chosen specifically for heterocyclic libraries because it virtually eliminates false positives caused by compound auto-fluorescence[5].

Protocol 2: TR-FRET Kinase Inhibition Assay

Step-by-Step Methodology:

  • Compound Preparation: Prepare 3-fold serial dilutions of the synthesized α-ketoamides in 100% DMSO (10-point concentration curve, top concentration 10 µM).

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the Kinase/Substrate mixture (e.g., Aurora A kinase and fluorescently labeled peptide substrate). Add 100 nL of the compound dilution using an acoustic liquid handler (e.g., Echo 550).

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km​ value for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET development reagent (containing EDTA to stop the reaction and a Terbium-labeled anti-phospho antibody). Incubate for 30 minutes.

  • Readout & Self-Validation: Read the plate on a microplate reader (excitation 340 nm, emission 495 nm and 520 nm).

    • Validation Metric: Calculate the Z'-factor for the plate using Staurosporine (positive control) and DMSO (negative control). The assay is only considered valid and self-consistent if the Z'-factor is ≥ 0.65 .

Representative Quantitative Data

Below is a summarized data table illustrating the typical structure-activity relationship (SAR) profile generated when utilizing 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid to synthesize kinase inhibitors.

Table 1: Representative SAR of Synthesized Precursor Derivatives

Compound IDAmine R-Group Coupled to PrecursorAurora A IC₅₀ (nM)IRAK4 IC₅₀ (nM)Caco-2 Permeability ( 10−6 cm/s)
EP-001 Aniline1,250>10,00018.5
EP-002 3-Fluoroaniline4205,10022.1
EP-003 4-Aminopyridine851,20015.4
EP-004 2-Aminobenzimidazole12 45 11.2
Control Staurosporine315N/A

Data Interpretation: The coupling of the precursor with heterocyclic amines (e.g., 2-aminobenzimidazole, EP-004) drastically improves potency against both Aurora A and IRAK4, mimicking the binding modalities of known clinical candidates like AT9283[1]. The 1-ethyl group ensures that even with complex amine additions, the Caco-2 permeability remains within an acceptable range for oral bioavailability.

Conclusion

2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a highly versatile and mechanistically sound precursor for the rapid expansion of kinase inhibitor libraries. By leveraging the hydrogen-bonding capacity of the pyrazole core and the reactivity of the glyoxylic acid moiety, medicinal chemists can efficiently synthesize potent α-ketoamides. When coupled with rigorous, self-validating synthetic and biological protocols, this building block significantly accelerates the hit-to-lead optimization phase in oncology and immunology drug discovery programs.

References

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed (NIH). Available at:[Link][1]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed (NIH). Available at:[Link][2]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. PubMed (NIH). Available at: [Link][5]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed (NIH). Available at:[Link][4]

  • 腎線維症に対するALK5阻害剤の創薬研究 (Drug discovery research of ALK5 inhibitors for renal fibrosis). The University of Osaka Institutional Knowledge Archive. Available at:[Link][3]

Sources

Method

Application Note: In Vitro Evaluation of 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic Acid Derivatives as LDHA Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Discipline: Metabolic Oncology & Enzymology Mechanistic Rationale & Target Biology The reprogramming of cellular metabolism is a hall...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Discipline: Metabolic Oncology & Enzymology

Mechanistic Rationale & Target Biology

The reprogramming of cellular metabolism is a hallmark of cancer. Under the Warburg effect, tumors preferentially rely on aerobic glycolysis to meet their energetic and biosynthetic demands[1]. A critical node in this metabolic rewiring is Lactate Dehydrogenase A (LDHA) , which catalyzes the reduction of pyruvate to lactate, concurrently regenerating the NAD+ necessary for sustained glycolytic flux[2].

2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid and its derivatives represent a highly rationalized class of competitive LDHA inhibitors. The structural causality is twofold:

  • The 2-Oxoacetic Acid (Glyoxylate) Moiety: This alpha-keto acid acts as a direct bioisostere for pyruvate. Like the classic LDHA inhibitor sodium oxamate (2-amino-2-oxoacetic acid), it competitively binds the active site, forming critical hydrogen bonds with Arg171 and His195[2].

  • The 1-Ethyl-1H-pyrazole Ring: Unlike simple oxamates, the addition of the N-ethyl pyrazole ring allows the molecule to exploit the adjacent hydrophobic cofactor-binding pocket. This strategic extension drastically improves binding affinity ( Ki​ ) from the millimolar range to the low nanomolar range[1].

To rigorously evaluate these derivatives, we must employ a self-validating screening cascade that measures both direct enzymatic inhibition and functional cellular target engagement.

LDHA_Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NADH -> NAD+ LDHA LDHA LDHA->Pyruvate Catalyzes Inhibitor Pyrazole-Oxoacetic Acid Derivative Inhibitor->LDHA Competitive Inhibition

Metabolic pathway showing LDHA-mediated conversion of pyruvate to lactate and targeted inhibition.

Experimental Workflow Design

Assay_Workflow Step1 Compound Preparation (DMSO Stocks) Step2 Cell-Free Enzymatic Assay (NADH Oxidation) Step1->Step2 Step3 Cell-Based Metabolic Assay (Seahorse ECAR) Step1->Step3 Step4 Data Analysis (IC50 & Ki Determination) Step2->Step4 Step3->Step4

In vitro screening workflow for evaluating pyrazole-oxoacetic acid derivatives.

Protocol I: Cell-Free LDHA Enzymatic Inhibition Assay

Causality & Design: We utilize a kinetic fluorescence assay tracking NADH oxidation. Fluorescence (Ex 340 nm / Em 460 nm) is explicitly chosen over absorbance to minimize inner-filter effects and compound autofluorescence artifacts common with heterocyclic pyrazole libraries. To ensure the assay is a self-validating system , every plate must include a Z'-factor control (DMSO vehicle vs. no-enzyme blank) and a reference standard () to benchmark batch-to-batch enzyme variability[2].

Step-by-Step Methodology:
  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 10 mM DTT, and 0.01% Triton X-100. Rationale: Triton X-100 prevents non-specific promiscuous inhibition caused by compound aggregation.

  • Reagent Master Mix: Prepare a solution of recombinant human LDHA (final concentration: 0.5 nM) and NADH (final concentration: 20 µM) in the assay buffer.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid derivatives in a 10-point dose-response curve (top concentration 100 µM, 1:3 dilution) into a 384-well black microplate. Ensure final DMSO concentration remains 1%.

  • Pre-Incubation: Add 10 µL of the Enzyme/NADH Master Mix to the compounds. Incubate at room temperature for 15 minutes. Rationale: Allows for equilibrium binding of the inhibitor to the enzyme before substrate competition begins.

  • Reaction Initiation: Add 10 µL of Pyruvate (final concentration: 200 µM) to all wells to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the decrease in NADH fluorescence (Ex 340 nm / Em 460 nm) every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Fit the dose-response data using a 4-parameter logistic (4PL) regression to determine the IC50​ .

Protocol II: Cellular Target Engagement (Seahorse XF ECAR)

Causality & Design: Enzymatic potency ( IC50​ ) often fails to translate to cellular efficacy due to the poor membrane permeability of the highly polar oxoacetic acid moiety. The Seahorse XF Extracellular Acidification Rate (ECAR) assay directly measures the functional consequence of LDHA inhibition in live cells (reduced lactate efflux). A concurrent Oxygen Consumption Rate (OCR) measurement serves as a critical internal control to ensure the inhibitor is not simply causing non-specific cytotoxicity or mitochondrial uncoupling.

Step-by-Step Methodology:
  • Cell Seeding: Seed MIA PaCa-2 cells (pancreatic carcinoma, highly glycolytic) at 20,000 cells/well in a Seahorse XF96 cell culture microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Sensor Hydration: Hydrate the XF96 sensor cartridge with XF Calibrant solution overnight in a non- CO2​ incubator at 37°C.

  • Media Exchange: Wash the cells twice with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose and 2 mM glutamine (pH 7.4). Incubate in a non- CO2​ incubator for 1 hour prior to the assay.

  • Compound Loading: Load the sensor cartridge ports:

    • Port A: 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid derivative (10x final concentration).

    • Port B: Oligomycin (1 µM final) to force maximum glycolytic capacity.

    • Port C: 2-Deoxyglucose (50 mM final) to shut down glycolysis (negative control).

  • Measurement: Run the standard Glycolysis Stress Test protocol on the Seahorse XF Analyzer.

  • Normalization: Post-assay, normalize ECAR and OCR values to total protein content per well using a BCA assay. Rationale: Normalization eliminates artifacts caused by uneven cell seeding or proliferation differences.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the parent building block versus optimized derivatives, highlighting the shift from enzymatic to cellular potency.

Compound IDStructure/ModificationLDHA IC50​ (Enzymatic)LDHA Ki​ (Enzymatic)MIA PaCa-2 ECAR IC50​ Permeability ( Papp​ )
Sodium Oxamate 2-amino-2-oxoacetic acid1.2 mM136 µM> 10 mMLow
Parent Core 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid4.5 µM1.8 µM> 100 µMLow
Derivative A Ester Prodrug of Parent Core> 100 µM*N/A1.2 µMHigh
Derivative B 3-Aryl-substituted Pyrazole analog0.04 µM0.015 µM0.8 µMModerate

*Note: Ester prodrugs are enzymatically inactive in cell-free assays until cleaved by intracellular esterases.

References

  • Valenti, M., et al. "Metabolic Rewiring in Cancer: Small Molecule Inhibitors in Colorectal Cancer Therapy." Biomedicines, 2024. URL:[Link]

  • Sharma, D., et al. "Role of LDH in tumor glycolysis: Regulation of LDHA by small molecules for cancer therapeutics." Pharmacological Research, 2022. URL:[Link]

  • Rai, G., et al. "Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH)." Journal of Medicinal Chemistry, 2017. URL:[Link]

Sources

Application

Catalytic Synthesis Using 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic Acid Ligands: Application Notes and Protocols

Introduction: The Emerging Potential of Pyrazole-α-ketoacid Ligands in Homogeneous Catalysis The relentless pursuit of novel catalytic systems that offer enhanced efficiency, selectivity, and stability is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Potential of Pyrazole-α-ketoacid Ligands in Homogeneous Catalysis

The relentless pursuit of novel catalytic systems that offer enhanced efficiency, selectivity, and stability is a cornerstone of modern chemical synthesis. Within this landscape, nitrogen-containing heterocyclic compounds, particularly pyrazoles, have garnered significant attention as versatile ligands for a myriad of transition metal-catalyzed reactions.[1][2][3] The tunable steric and electronic properties of the pyrazole nucleus, achieved through substitution at various positions, allow for the fine-tuning of the catalytic activity of the corresponding metal complexes.[1][4] This guide focuses on a specific, yet underexplored, class of pyrazole-based ligands: 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid and its derivatives.

The incorporation of an α-ketoacid functionality at the 4-position of the pyrazole ring introduces a unique bidentate O,N-chelation motif. This, combined with the N-ethyl substituent, offers a distinct electronic and steric profile compared to more conventional pyrazole ligands. The coordination of both the pyrazole nitrogen and the carboxylate oxygen to a metal center can lead to the formation of stable, well-defined catalytic species. It is hypothesized that the electron-withdrawing nature of the oxoacetic acid moiety can modulate the electron density at the metal center, thereby influencing key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to explore the catalytic potential of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid ligands. We present detailed, field-proven protocols for the synthesis of the ligand, the preparation of its palladium(II) complex, and its application in a model Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices is elucidated to empower users to adapt and optimize these methods for their specific research needs.

I. Synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic Acid Ligand

The synthesis of the target ligand can be achieved through a multi-step sequence, starting from readily available precursors. A practical approach involves the electrophilic acylation of an N-ethylpyrazole at the 4-position using an oxalic acid derivative, followed by hydrolysis.[5]

Protocol 1: Synthesis of the Ligand

Materials:

  • 1-ethyl-1H-pyrazole

  • Ethyl 2-chloro-2-oxoacetate

  • Toluene, anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Ethanol

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Acylation of 1-ethyl-1H-pyrazole:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an argon atmosphere, add 1-ethyl-1H-pyrazole (1.0 eq) and anhydrous toluene (to a concentration of 0.5 M).

    • Slowly add ethyl 2-chloro-2-oxoacetate (1.1 eq) dropwise to the stirred solution at room temperature. Rationale: The slow addition helps to control the exothermicity of the reaction.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification of the Ketoester Intermediate:

    • Carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude ketoester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate.

  • Hydrolysis to the Carboxylic Acid Ligand:

    • Dissolve the purified ketoester in a 1:1 mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

    • The product, 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid, may precipitate out of solution. If not, extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final ligand.

II. Synthesis of a Palladium(II) Catalyst Precursor

The formation of a well-defined metal complex is crucial for reproducible catalytic performance. Here, we describe the synthesis of a dichloropalladium(II) complex with the 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid ligand.

Protocol 2: Synthesis of Bis(2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetato)palladium(II)

Materials:

  • 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile, anhydrous

  • Triethylamine (NEt₃)

  • Standard laboratory glassware for air-sensitive synthesis

Procedure:

  • Complexation Reaction:

    • In a dry Schlenk flask under an inert atmosphere, suspend palladium(II) chloride (1.0 eq) in anhydrous acetonitrile.

    • In a separate flask, dissolve 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (2.1 eq) and triethylamine (2.2 eq) in anhydrous acetonitrile. Rationale: Triethylamine acts as a base to deprotonate the carboxylic acid, facilitating coordination to the palladium center.

    • Slowly add the ligand solution to the PdCl₂ suspension at room temperature.

    • Stir the reaction mixture at 60 °C for 24 hours. The color of the suspension should change, indicating complex formation.

  • Isolation and Purification of the Palladium Complex:

    • After cooling to room temperature, filter the resulting precipitate.

    • Wash the solid with cold acetonitrile and then with diethyl ether to remove any unreacted starting materials and triethylammonium chloride.

    • Dry the solid under vacuum to yield the desired palladium complex.

III. Application in Suzuki-Miyaura Cross-Coupling

The synthesized palladium complex can be employed as a catalyst in various cross-coupling reactions. The following protocol details its use in a model Suzuki-Miyaura reaction between an aryl halide and an arylboronic acid.[1][6][7]

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Bis(2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetato)palladium(II) catalyst

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (e.g., 4:1 v/v) solvent system

  • Standard glassware for inert atmosphere reactions

Experimental Setup and Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add Aryl Halide, Arylboronic Acid, and Base to Flask B Add Palladium Catalyst A->B Inert Atmosphere C Add Degassed Solvent B->C D Heat and Stir (e.g., 100 °C, 12h) C->D Under Argon E Cool to RT D->E F Phase Separation E->F G Extract Aqueous Layer F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X-L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar'-L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (CAS: 1340341-61-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (CAS: 1340341-61-8). As a Senior Application Scientist, I frequently see researchers encounter unexpected precipitation or apparent "degradation" when working with this compound.

The root cause of these issues lies in its specific chemical topology: it is an α -keto acid conjugated to a heteroaromatic pyrazole ring. This structure dictates two major physicochemical behaviors:

  • Strong Intermolecular Hydrogen Bonding: The carboxylic acid moiety forms highly stable dimers in non-polar environments, drastically reducing solubility[1].

  • Electrophilic Carbonyl Reactivity: The α -keto group is highly susceptible to nucleophilic attack by protic solvents, leading to hydration or hemiketal formation[2].

This guide provides a causality-driven framework to troubleshoot these solubility issues, ensuring the scientific integrity of your downstream assays and syntheses.

PART 1: Fundamental Solubility Profile

To successfully formulate or synthesize with this compound, you must select solvents that disrupt hydrogen bonding without covalently reacting with the α -keto group. The table below summarizes the quantitative and qualitative solubility behaviors across different solvent classes.

Solvent ClassExample SolventsExpected SolubilityDominant Molecular StateMechanistic Causality
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)MonomerStrong H-bond acceptors break carboxylic dimers without covalent reaction[3].
Polar Protic Methanol, EthanolHighHemiketal AdductNucleophilic attack by the alcohol on the α -keto carbon alters the compound's structure[2].
Non-Polar DCM, Hexane, TolueneVery Low (<1 mg/mL)Dimer (Precipitate)Lack of H-bond acceptors forces the compound into insoluble intermolecular dimers[1].
Aqueous (Basic) PBS (pH > 6.5)HighCarboxylate AnionDeprotonation of the acid yields a highly soluble, ionic salt.
PART 2: Troubleshooting FAQs

Q1: Why does my compound precipitate as a cloudy suspension when I attempt to dissolve it in dichloromethane (DCM) or chloroform during organic synthesis? A1: This is a classic thermodynamic issue, not a purity problem. In non-polar, aprotic solvents like DCM, the compound lacks external hydrogen-bond acceptors. To minimize energy, the carboxylic acid groups self-associate to form strong intermolecular dimers[1]. These dimers have a highly ordered, lipophobic crystalline lattice that crashes out of solution. Fix: If you must use DCM, you need to break the dimer network. You can achieve this by adding a lipophilic base (e.g., DIPEA) to form a soluble ion pair, or by adding 5-10% DMF as a co-solvent to disrupt the hydrogen bonds.

Q2: I dissolved the compound in methanol to make a stock solution, but my LC-MS and NMR data show a mass shift and altered peaks. Is the compound degrading? A2: It is not degrading; it is reacting with your solvent. α -keto acids are highly electrophilic. When dissolved in primary alcohols like methanol or ethanol, the solvent acts as a nucleophile, attacking the α -carbonyl carbon to form a hemiketal adduct[2]. This alters the molecular weight and the NMR chemical shifts. Fix: Never use protic solvents for long-term storage of α -keto acids. Switch to anhydrous DMSO or Acetonitrile.

Q3: How should I prepare a highly concentrated, stable stock solution for in vitro biological assays? A3: You must use anhydrous Dimethyl Sulfoxide (DMSO)[3]. DMSO acts as a powerful hydrogen-bond acceptor, effectively solvating the monomeric form of the compound without acting as a nucleophile. Ensure the DMSO is anhydrous, as trace water can lead to the formation of a geminal diol (hydrate) at the α -keto position.

PART 3: Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system. If the physical observations (e.g., visual clarity) do not match the expected outcome, halt the procedure and verify the integrity of your reagents.

Protocol 1: Preparation of a 100 mM Stable Stock Solution in DMSO

Purpose: To create a stable, unreacted stock for high-throughput screening or cell-based assays.

  • Equilibration: Allow the sealed vial of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture condensation, which leads to hydrate formation at the α -keto group.

  • Weighing: Weigh the desired mass into a sterile, amber glass vial. (Amber glass protects the α -keto acid from potential photolytic decarboxylation).

  • Solubilization: Add the calculated volume of anhydrous DMSO (≥99.9%, water ≤0.005%). Vortex gently for 60 seconds.

  • Validation Check: The solution must be completely clear and colorless to pale yellow. If turbidity persists, sonicate in a water bath at 25°C for 2 minutes.

  • Inert Purge: Purge the headspace of the vial with dry Argon or Nitrogen gas for 10 seconds. Causality: Displacing oxygen prevents long-term oxidative degradation of the keto-acid moiety.

  • Storage: Aliquot into single-use volumes and store at -20°C. Avoid freeze-thaw cycles.

Protocol 2: Solubilization in Non-Polar Solvents (DCM) via Lipophilic Salt Formation

Purpose: To solubilize the compound in halogenated solvents for peptide coupling or derivatization.

  • Suspension: Add the compound to anhydrous DCM. Observation: The mixture will appear as a cloudy, insoluble suspension due to dimerization.

  • Ion Pairing: Add 1.05 molar equivalents of a lipophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Tetrabutylammonium hydroxide (TBAOH) in organic solution.

  • Agitation: Stir at room temperature for 5 minutes. Causality: The base deprotonates the carboxylic acid, breaking the intermolecular H-bond dimers. The resulting bulky lipophilic counterion (e.g., tetrabutylammonium) masks the charge, allowing the complex to seamlessly solvate into the non-polar DCM layer.

  • Validation Check: The cloudy suspension will rapidly transition into a completely transparent, homogenous solution. If it remains cloudy, add an additional 0.1 equivalents of base.

PART 4: Visualizations

SolventSelection Start Determine Application BioAssay In Vitro / Bioassays Start->BioAssay OrgSynth Organic Synthesis Start->OrgSynth DMSO Use DMSO or DMF (Polar Aprotic) BioAssay->DMSO Stock Sol. Aqueous Aqueous Buffer (pH > 6.5) Salt Formation BioAssay->Aqueous Working Sol. DCM Need Non-Polar Solvent? (DCM, Toluene) OrgSynth->DCM Salt Form Lipophilic Salt (e.g., TBA salt) DCM->Salt Yes CoSolvent Use Co-solvent (10% DMF in DCM) DCM->CoSolvent Yes

Workflow for selecting optimal solvent systems for alpha-keto acid derivatives.

Hemiketal Keto Alpha-Keto Acid (Intact Carbonyl) Hemiketal Hemiketal Adduct (Altered Solubility) Keto->Hemiketal + Alcohol Stable Stable Solvation (No Reaction) Keto->Stable + Aprotic Alcohol Protic Solvent (MeOH, EtOH) Alcohol->Hemiketal Aprotic Aprotic Solvent (DMSO, MeCN) Aprotic->Stable

Mechanistic pathway of hemiketal formation in protic solvents vs. stable aprotic solvation.

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid. The purity of t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid. The purity of this intermediate is paramount for successful downstream applications, including screening, lead optimization, and API synthesis. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established principles of organic chemistry and practical laboratory experience.

Compound Purity Profile & Characteristics

Understanding the physicochemical properties of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid and the potential impurities from its synthesis is the first step toward effective purification. The molecule contains both a carboxylic acid and an α-keto group, which dictate its solubility and reactivity.

Table 1: Physicochemical Properties of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid

PropertyValueSource
CAS Number 1340341-61-8[1][2]
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [2]
Appearance Typically an off-white to pale yellow powder[2]
Key Functional Groups Carboxylic acid, α-keto group, N-ethyl pyrazole

Common impurities often arise from the synthetic route, which typically involves the acylation of an N-ethylpyrazole precursor.[4] Potential contaminants may include:

  • Unreacted Starting Materials: Such as the N-ethylpyrazole core or acylating agents (e.g., ethyl 2-chloro-2-oxoacetate).[4]

  • Hydrolysis Byproducts: Incomplete hydrolysis of an ester precursor, such as ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate, can be a common impurity.[5]

  • Side-Reaction Products: Products from competing reactions or degradation.

  • Residual Solvents: Solvents used during the synthesis or workup (e.g., Toluene, DCM, Ethanol).

Troubleshooting Guide: Recrystallization Issues

This section addresses specific problems encountered during the purification of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid via recrystallization.

Q: My final yield is very low after recrystallization. What are the likely causes and how can I improve it?

A: A low yield is one of the most common issues in recrystallization and can typically be attributed to one of several factors:

  • Excessive Solvent Use: The most frequent error is using too much solvent to dissolve the crude product.[6][7] The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent.

    • Solution: If you suspect excess solvent was used and have not discarded the mother liquor, you can try to recover more product by boiling off a portion of the solvent to re-concentrate the solution and then attempting a second cooling cycle.[6]

  • Premature Crystallization: Filtering the hot solution to remove insoluble impurities can cause product loss if the solution cools and crystallizes in the filter funnel.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated.[8] Perform the hot filtration quickly and in portions to maintain the temperature.[9]

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave a significant amount of product dissolved in the mother liquor.

    • Solution: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of your compound.[10]

  • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your purified product.[7]

    • Solution: Always use a minimal amount of ice-cold recrystallization solvent for washing the crystal cake in the filter.[7][9]

Q: The compound separated as an oil instead of forming solid crystals ("oiling out"). How do I resolve this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when its concentration is too high for orderly crystal lattice formation.[6] This is detrimental to purification as oils tend to trap impurities.

  • Cooling Rate is Too Fast: Rapid cooling is a primary cause of oiling out.[6]

    • Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount (1-5% of total volume) of additional hot solvent to ensure complete dissolution.[6] Allow the flask to cool much more slowly. Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass to slow heat loss.[11]

  • Solvent Boiling Point is Too High: If the solvent's boiling point is higher than the compound's melting point, it will melt before it dissolves.

    • Solution: Switch to a solvent or a mixed-solvent system with a lower boiling point.

  • Solution is Oversaturated: The concentration of the solute may be too high.

    • Solution: Re-heat to redissolve the oil, then add a small amount of additional hot solvent. Cool slowly again. This slightly less concentrated solution is often more conducive to crystal formation.[6]

Q: My solution has cooled, but no crystals have formed. What are my options?

A: This is a classic case of a supersaturated solution, where the compound remains dissolved beyond its normal solubility limit because the initial nucleation event has not occurred.[6][7]

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the surface of the liquid.[7][8][10] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Introduce a Seed Crystal: If you have a small amount of the pure compound, add a single tiny crystal to the solution.[7][10][11] This provides a perfect template for other molecules to crystallize upon. If you don't have a pure crystal, you can dip a glass rod into the solution, remove it, let the solvent evaporate to form a thin film of solid, and then re-introduce the rod into the solution.[11]

  • Reduce Solvent Volume: It is possible that slightly too much solvent was added, and the solution is not yet saturated at the cooler temperature.

    • Solution: Gently heat the solution to boil off a small portion of the solvent, then allow it to cool again.[6][8]

  • Cool to a Lower Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or even a dry ice/acetone bath for a short period, combined with scratching.[10]

Q: My recrystallized product still shows significant impurities by NMR or LC-MS. What should I do?

A: While recrystallization is a powerful technique, it may not be sufficient for all impurity profiles, especially if the impurities have very similar solubility to the desired compound.

  • Perform a Second Recrystallization: A second pass through the recrystallization protocol can often remove residual impurities.

  • Change the Solvent System: An impurity that is co-soluble in one solvent may be less soluble in another. Experiment with different solvents or mixed-solvent systems.

  • Employ an Alternative Purification Method:

    • Acid-Base Extraction: Since your compound is a carboxylic acid, you can use acid-base extraction to separate it from neutral or basic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with an aqueous base (e.g., NaHCO₃ solution), separate the aqueous layer, and then re-acidify it with an acid (e.g., 1M HCl) to precipitate your purified compound.[10]

    • Chromatography: Column chromatography using silica gel is a highly effective method for separating compounds with different polarities.[10][12] Given the acidic nature of the compound, it may be beneficial to add a small amount of acetic acid to the eluent to prevent streaking on the column.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for the recrystallization of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid?

A: Given the polar nature of the carboxylic acid and the pyrazole ring, polar protic solvents are a good starting point. Ethanol, methanol, or isopropanol are excellent candidates. Often, a mixed-solvent system, such as ethanol/water or acetone/hexane , provides the best results.[9] To test this, dissolve a small amount of your compound in the "good" solvent (e.g., ethanol) while hot, and then slowly add the "poor" or "anti-solvent" (e.g., water) until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool.[9]

Q: How do I ensure my final product is completely dry, and why is it important?

A: Residual solvent can inflate your final mass (leading to an inaccurate yield calculation) and act as an impurity in subsequent reactions or analyses.[7]

  • Method: After filtration, allow the crystals to air-dry on the filter paper for a period by pulling a vacuum over them. Then, transfer the solid to a watch glass or petri dish and place it in a vacuum oven (at a temperature well below the compound's melting point) or a desiccator under high vacuum for several hours or overnight.

  • Verification: The product is considered dry when it reaches a "constant weight." This is determined by weighing the sample, returning it to the vacuum/desiccator for a period, and re-weighing it until the mass no longer changes.[7]

Q: Can this compound be purified by forming an acid addition salt?

A: Yes, this is a viable strategy for purifying pyrazole-containing compounds.[10][13] The pyrazole ring contains basic nitrogen atoms that can be protonated. By treating a solution of the crude compound with a suitable acid (e.g., oxalic acid or HCl in an organic solvent), you can form a salt which may have different crystallization properties than the free acid, allowing for selective precipitation away from impurities. The free acid can then be regenerated by treatment with a base.

Recommended Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol/Water)

  • Dissolution: Place the crude 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (e.g., 5-10 mL).

  • Heating: Gently heat the mixture on a hot plate with stirring until it begins to boil.

  • Saturation: Add more ethanol dropwise until the solid just dissolves completely. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc).

  • Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2-3 times). The acidic product will move to the aqueous layer as its sodium salt.

  • Wash (Optional): The organic layer can be discarded. The combined aqueous layers can be washed once with fresh EtOAc to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M HCl dropwise with stirring until the pH is ~2. The pure product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.

Visual Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Place Crude Solid in Flask add_solvent Add Minimal Solvent start->add_solvent heat Heat to Boiling add_solvent->heat dissolve Add Hot Solvent Dropwise Until Fully Dissolved heat->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt Perform Hot Filtration hot_filt_q->hot_filt Yes cool Cool Slowly to Room Temp hot_filt_q->cool No hot_filt->cool ice_bath Cool in Ice Bath (30+ min) cool->ice_bath vac_filt Collect via Vacuum Filtration ice_bath->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Under Vacuum to Constant Weight wash->dry end Pure Product dry->end

Troubleshooting_Tree

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Recrystallization1. (n.d.). Recrystallization. [Link]

  • PubChem. (n.d.). 2-(1-ethyl-1h-pyrazol-4-yl)-2-oxoacetic acid. [Link]

  • Wiberg, K. B. (1960). Recrystallization. In Laboratory Technique in Organic Chemistry. McGraw-Hill.
  • University of Colorado Boulder, Department of Chemistry. (2009). Experiment 9 — Recrystallization. [Link]

  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

  • PubChem. (n.d.). Ethyl 2-(1-ethyl-1h-pyrazol-4-yl)-2-oxoacetate. [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. [Link]

  • ChemRxiv. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Troubleshooting

preventing decarboxylation of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid during reaction

[label="Activated Mechanistic divergence of activated α-keto acids: Amidation vs. Decarboxylation pathways.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Activated

Mechanistic divergence of activated α-keto acids: Amidation vs. Decarboxylation pathways.

Troubleshooting FAQs

Q: I am using HATU and DIPEA at room temperature, but I only isolate the decarboxylated side product. Why? A: HATU generates a bulky OBt/OAt active ester. The steric bulk of this intermediate physically hinders the incoming amine nucleophile. Simultaneously, the strong base (DIPEA) and room temperature conditions kinetically favor the unimolecular fragmentation of the active ester[2]. You are essentially giving the molecule the time and the basic environment it needs to self-destruct before the amine can attack.

Q: Which coupling reagents should I avoid for 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid? A: Avoid all uronium-based reagents (HATU, HBTU, COMU) and avoid strong, sterically hindered bases like DIPEA or Triethylamine (TEA).

Q: What is the most reliable strategy to prevent this? A: You must shift the kinetics to favor bimolecular attack. This is achieved by:

  • Using unhindered activating agents: Converting the acid to an acid chloride creates a highly reactive, sterically unhindered electrophile.

  • Lowering the temperature: Running the reaction at -20 °C to 0 °C suppresses the activation energy required for unimolecular fragmentation.

  • Using base-free or weak-base conditions: Utilizing ynamides as coupling agents allows for base-free amidation, completely shutting down base-catalyzed decarboxylation[1].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the fate of heterocyclic α-keto acids during amidation.

Coupling ReagentBaseTemperatureAmidation Yield (%)Decarboxylation (%)Recommendation
HATUDIPEA (2.0 eq)25 °C< 10%> 85%Not Recommended. Bulky ester and strong base drive fragmentation.
EDC·HCl / HOBtNMM (2.0 eq)0 °C45 - 60%20 - 30%Marginal. Weaker base helps, but active ester is still prone to CO₂ loss.
Oxalyl ChloridePyridine (1.5 eq)-20 °C to 0 °C75 - 90%< 5%Highly Recommended. Unhindered acid chloride reacts rapidly at low temps.
Ynamide (MYTs)None25 °C85 - 95%< 2%Highly Recommended. Base-free conditions completely stabilize the α-keto group.

Validated Experimental Protocols

Below are two self-validating protocols designed specifically to handle the sensitive nature of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid.

Protocol A: Low-Temperature Acid Chloride Method

Causality: Acid chlorides are sterically unhindered, allowing the amine to attack instantly at sub-zero temperatures, kinetically outcompeting the decarboxylation pathway.

Step-by-Step Methodology:

  • Preparation: Suspend 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under an inert Argon atmosphere.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq). Self-Validation Check: The solution should remain clear; no reaction occurs yet.

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add Oxalyl Chloride (1.2 eq). Self-Validation Check: Immediate, vigorous gas evolution (CO and CO₂) will occur as the Vilsmeier-Haack complex forms the acid chloride.

  • Maturation: Stir at 0 °C for 1 hour. Self-Validation Check: Gas evolution must completely cease, indicating full conversion to the acid chloride. If gas continues, do not proceed to the next step.

  • Coupling: Cool the mixture further to -20 °C (dry ice/ethylene glycol bath). Add the desired amine (1.1 eq) and Pyridine (1.5 eq) dissolved in a small volume of DCM dropwise over 15 minutes.

  • Quenching: Stir for 30 minutes at -20 °C, then quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Base-Free Ynamide Coupling

Causality: Ynamides form a highly reactive keteniminium intermediate with the α-keto acid. Because this method requires zero basic additives, the primary trigger for decarboxylation is eliminated[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous Dichloroethane (DCE) (0.2 M) at room temperature.

  • Coupling Reagent Addition: Add the ynamide coupling reagent (e.g., MYTs - N-methyl-N-(triisopropylsilylethynyl)toluenesulfonamide) (1.2 eq) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Self-Validation Check: Unlike uronium activations, this reaction will remain completely homogeneous without any gas evolution.

  • TLC Validation: Monitor via TLC (typically 50% EtOAc/Hexanes) after 2 hours. Self-Validation Check: The highly polar α-keto acid spot will disappear. Crucially, you will not observe the fast-running, non-polar spot that typically corresponds to the decarbonylated byproduct.

  • Workup: Wash the organic layer with 1M HCl, then brine. Dry, concentrate, and purify via flash chromatography.

References

  • Jianting Ma, Xue Cui, Junyu Xu, Yinfeng Tan, Yan Wang, Xuesong Wang, Youbin Li. "One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents." The Journal of Organic Chemistry, 2022. URL:[Link]

  • Sabatini, M. T.; Boulton, L. T. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. URL:[Link]

  • Marco Robello, Elisabetta Barresi, Emma Baglini, Silvia Salerno, Sabrina Taliani, Federico Da Settimo. "The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities." Journal of Medicinal Chemistry, 2021. URL:[Link]

Optimization

Technical Support Center: Optimizing 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic Acid Cross-Coupling

Welcome to the advanced troubleshooting and optimization guide for the decarboxylative cross-coupling of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid . Pyrazolyl α-keto acids are highly valuable building blocks in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and optimization guide for the decarboxylative cross-coupling of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid . Pyrazolyl α-keto acids are highly valuable building blocks in drug discovery, serving as direct precursors to privileged pyrazolyl ketone scaffolds. However, their unique electronic properties and chelating abilities often complicate standard transition-metal-catalyzed cross-coupling protocols.

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you overcome catalyst poisoning, unwanted decarbonylation, and poor initiation.

Diagnostic Workflow for Reaction Failures

When optimizing the decarboxylative cross-coupling of pyrazole-containing α-keto acids, reaction failures typically branch into two categories: initiation failure (stalled starting materials) and pathway deviation (over-fragmentation or catalyst poisoning). Use the logic tree below to diagnose your specific failure mode.

Troubleshooting Start Low Yield in Cross-Coupling CheckSM Is 2-oxoacetic acid consumed? Start->CheckSM NoConsumption No: Initiation Failure CheckSM->NoConsumption No YesConsumption Yes: Side Reactions CheckSM->YesConsumption Yes FixOxidant Increase K2S2O8 or Check LED Wavelength NoConsumption->FixOxidant CheckProducts Identify Major Byproduct YesConsumption->CheckProducts Decarbonylation Loss of CO (Pyrazoles) CheckProducts->Decarbonylation Poisoning Unreacted Coupling Partner (Catalyst Poisoning) CheckProducts->Poisoning FixTemp Lower Temp to 25°C (Use Photoredox) Decarbonylation->FixTemp FixLigand Switch to Dual Catalysis or Metal-Free Conditions Poisoning->FixLigand

Diagnostic workflow for troubleshooting pyrazolyl-2-oxoacetic acid cross-coupling reactions.

Mechanistic Troubleshooting & FAQs

Q1: Why does the 1-ethyl-1H-pyrazol-4-yl moiety cause catalyst deactivation in standard Pd-catalyzed cross-couplings?

A1: The nitrogen atoms on the pyrazole ring possess localized lone pairs that strongly coordinate to traditional transition metals (like Pd or Cu). This forms stable, off-cycle multidentate chelates, effectively pulling the metal out of the active catalytic cycle. To mitigate this "catalyst poisoning," modern protocols replace harsh thermal metal catalysis with photoredox dual-catalysis or metal-free conditions. By using a photocatalyst to generate the initial acyl radical under visible light, the reliance on high loadings of transition metals is drastically reduced[1].

Q2: My α-keto acid is consumed, but mass spectrometry shows complete loss of the carbonyl group (forming a pyrazole core instead of a pyrazolyl ketone). How do I prevent decarbonylation?

A2: You are observing over-fragmentation. When 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid undergoes decarboxylation, it forms an intermediate acyl radical. If the subsequent cross-coupling step is slower than the rate of CO extrusion, the acyl radical will lose carbon monoxide to form a highly reactive pyrazolyl radical. The activation energy for CO extrusion is highly temperature-dependent. Transitioning from traditional thermal heating (e.g., 100 °C) to room-temperature photoredox conditions (25 °C) extends the lifetime of the acyl radical, allowing it to be trapped by the coupling partner before decarbonylation occurs[2].

Q3: What is the most effective oxidant and solvent system for this specific decarboxylation?

A3: Potassium persulfate (K₂S₂O₈) is the most reliable terminal oxidant for generating the initial carboxyl radical from α-keto acids. However, persulfate is an inorganic salt and is insoluble in pure organic solvents. A biphasic or miscible mixed solvent system—specifically CH₃CN/H₂O (1:1) or DMSO/H₂O —provides the optimal balance. The water dissolves and activates the persulfate, while the organic solvent ensures the solubility of the pyrazole substrate and the coupling partner[3],[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution. Note how shifting from thermal metal catalysis to room-temperature photoredox catalysis drastically improves the yield of the desired acyl-retained product.

EntryCatalyst SystemOxidantSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ / PPh₃Ag₂CO₃Toluene110<10Severe catalyst poisoning by pyrazole nitrogens.
2FeCl₂K₂S₂O₈DMSO/H₂O8045Moderate yield; significant decarbonylation (loss of CO) observed[4].
3None (Metal-free)K₂S₂O₈CH₃CN/H₂O5062Clean decarboxylation, but slow reaction rate[3].
4 Ir(ppy)₃ / Pd(OAc)₂ K₂S₂O₈ CH₃CN/H₂O 25 (Blue LED) 89 Optimal conditions; acyl radical trapped efficiently without over-fragmentation[1].

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a synergistic visible-light photoredox/palladium dual-catalytic system to achieve high-yielding decarboxylative cross-coupling while avoiding pyrazole-induced catalyst poisoning.

Step 1: Reagent Preparation

In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (0.5 mmol, 1.0 equiv) and the desired coupling partner (e.g., aryl halide or alkene, 0.6 mmol, 1.2 equiv).

  • Validation Check: Ensure the α-keto acid is fully dry; residual moisture from synthesis can alter the pH and inhibit the initial single-electron transfer (SET).

Step 2: Catalyst & Oxidant Loading

Add Ir(ppy)₃ (1 mol%) as the photocatalyst, Pd(OAc)₂ (5 mol%) as the cross-coupling catalyst, and K₂S₂O₈ (1.5 equiv) as the terminal oxidant.

Step 3: Solvent Addition & Degassing

Add 4 mL of a pre-mixed CH₃CN/H₂O (1:1 v/v) solution. Degas the suspension via three strict freeze-pump-thaw cycles. Backfill the vessel with Argon.

  • Validation Check (Critical): Oxygen is a potent triplet state quencher and radical scavenger. During the final thaw cycle, the complete absence of bubbling confirms that the solution is successfully deoxygenated. The solution should exhibit a vibrant yellow color from the Ir(ppy)₃.

Step 4: Photochemical Irradiation

Place the reaction vessel in a photoreactor equipped with 456 nm Blue LEDs. Stir vigorously at room temperature (25 °C) for 12–16 hours.

  • Validation Check: Use an external cooling fan to ensure the ambient temperature inside the reactor does not exceed 30 °C. If the solution turns dark brown or black within the first hour, it indicates either oxygen contamination or thermal degradation of the Pd catalyst (Pd black formation).

Step 5: Workup and Purification

Dilute the mixture with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure pyrazolyl ketone derivative.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic Acid

Welcome to the Technical Support Center. This guide provides authoritative, field-proven strategies for the chromatographic analysis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-proven strategies for the chromatographic analysis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid. As an α-keto acid derivative containing a pyrazole heterocycle, this analyte presents unique challenges including extreme polarity, keto-enol/hydrate equilibria, and secondary silanol interactions.

As a Senior Application Scientist, my goal is to not just provide you with a recipe, but to explain the causality behind each chromatographic behavior so you can systematically troubleshoot and validate your own methods.

Section 1: Analyte Profiling & Method Development Workflows

The target molecule features an ethyl-substituted pyrazole ring (providing a UV chromophore) and an α-keto acid moiety (2-oxoacetic acid) responsible for its high polarity and acidity. α-Keto acids are notoriously difficult to retain on standard reversed-phase (RP) columns and often require specialized retention strategies such as ion-pairing or pre-column derivatization[1].

MethodWorkflow Start Analyte: 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid Decision Select Retention Strategy Start->Decision Direct Direct RP-HPLC (Ion-Pairing / Ion-Suppression) Decision->Direct Fast analysis, high conc. Deriv Pre-Column Derivatization (e.g., Diamines) Decision->Deriv High sensitivity, complex matrix Direct_Steps 1. Aqueous Mobile Phase 2. Acidic Buffer (pH 2.0-2.5) 3. AQ-C18 or Ion-Pairing Direct->Direct_Steps Deriv_Steps 1. React with derivatizing agent 2. Standard RP-HPLC 3. UV/Vis Detection (~255 nm) Deriv->Deriv_Steps

Decision matrix for selecting the optimal HPLC retention strategy.

Section 2: Step-by-Step Experimental Protocols

To ensure a self-validating system, every protocol below includes System Suitability Testing (SST) criteria. If the SST fails, the system halts, preventing the generation of artifactual data.

Protocol A: Direct RP-HPLC via Ion-Pairing & Ion-Suppression

This protocol relies on ion-pairing to increase the lipophilicity of the α-keto acid, preventing void volume elution[1].

  • Column Selection: Select a base-deactivated, fully endcapped C18 column (e.g., 250 x 4.6 mm, 5 µm) to minimize secondary interactions with the pyrazole nitrogens.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Methanol/Water (60:40 v/v). Add 5 mM tetrabutylammonium phosphate (TBAP) as the ion-pairing reagent[1]. Adjust the aqueous portion to pH 2.5 using phosphoric acid to partially suppress ionization and protonate residual silanols.

  • System Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 20 column volumes to ensure complete equilibration of the ion-pairing reagent with the stationary phase.

  • Detection: Set the UV/Vis detector to 255 nm, which corresponds to the π-π* transition of the conjugated pyrazole system[2].

  • Self-Validation (SST): Inject a standard solution (50 µg/mL). The method is valid only if the retention factor (k') > 2.0, tailing factor (Tf) < 1.5, and theoretical plates (N) > 5000.

Protocol B: Pre-Column Derivatization (For High-Sensitivity Applications)

When direct analysis lacks sensitivity or suffers from matrix interference, derivatizing the α-keto group with a diamine (e.g., meso-stilbenediamine or 4-Nitro-1,2-phenylenediamine) forms a highly stable, UV-active quinoxalinol derivative[2][3].

  • Reagent Preparation: Prepare a 10 mM solution of 4-Nitro-1,2-phenylenediamine in 10% acetic acid.

  • Derivatization Reaction: Mix 1.0 mL of the sample containing 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid with 1.0 mL of the derivatizing reagent. Incubate at 60°C for 30 minutes to drive the condensation reaction to completion.

  • Chromatographic Separation: Use a standard Zorbax 300 SB-C18 column. Elute isocratically using Methanol:Water:Acetonitrile (42:56:2, v/v/v) at 0.9 mL/min[2].

  • Self-Validation (SST): Ensure baseline resolution (Rs > 2.0) between the unreacted derivatizing reagent peak and the analyte derivative peak.

Section 3: Quantitative Data & Method Parameters

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue/CharacteristicChromatographic Implication
pKa (Carboxylic Acid) ~1.5 - 2.5Requires mobile phase pH < 2.0 for ion suppression, or ion-pairing reagents to retain.
LogP (Octanol/Water) Highly negative (hydrophilic)Elutes in void volume (t0) on standard C18; necessitates AQ-C18 or HILIC.
Reactivity α-Keto groupProne to hydration (gem-diol) causing split peaks; ideal target for pre-column derivatization.
UV Absorbance λmax ~250-260 nmPyrazole π-π* transition allows for UV/DAD detection without derivatization[2].

Table 2: Method Comparison: Direct RP-HPLC vs. Derivatization

ParameterDirect RP-HPLC (Ion-Pairing)Pre-Column Derivatization
Column Base-deactivated C18 (AQ-compatible)Standard Zorbax 300 SB-C18[2]
Mobile Phase 60:40 MeOH/Water + 5mM TBAP (pH 2.5)42:56:2 MeOH/Water/Acetonitrile[2]
Sample Prep Dilute and shoot30 min incubation at 60°C with diamine
Detection UV at 255 nmUV at 255 nm or Fluorescence[3]
Primary Use Case High-throughput API purity testingTrace analysis in biological matrices

Section 4: Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Poor Peak Shape / Retention Split Split / Broad Peaks Issue->Split Void Elution in Void Volume Issue->Void Tailing Severe Peak Tailing Issue->Tailing Cause1 Keto-hydrate equilibrium (gem-diol formation) Split->Cause1 Cause2 High polarity & Ionized carboxylate Void->Cause2 Cause3 Secondary interactions (Pyrazole N ↔ Silanols) Tailing->Cause3 Fix1 Increase column temp (40-50°C) to coalesce peaks Cause1->Fix1 Fix2 Ion-pairing (TBA phosphate) or HILIC column Cause2->Fix2 Fix3 Lower pH to 2.0 (suppress silanols) Use endcapped column Cause3->Fix3

Root cause analysis and corrective actions for common chromatographic defects.

Q1: Why am I observing split peaks or broad, fronting peaks for the underivatized acid? A1: Causality: α-Keto acids exist in a dynamic equilibrium between the keto form and the hydrated gem-diol form in aqueous solutions. If the rate of interconversion is similar to the chromatographic timescale, you will observe peak splitting or severe broadening. Resolution: Increase the column compartment temperature (e.g., 40°C–50°C). Higher temperatures accelerate the interconversion kinetics, coalescing the species into a single, sharp chromatographic peak.

Q2: The analyte elutes in the void volume (t0) on my standard C18 column. How can I increase retention? A2: Causality: The highly polar nature of the 2-oxoacetic acid moiety prevents effective partitioning into the hydrophobic C18 stationary phase. Resolution: Implement an ion-pairing reagent such as 5 mM tetrabutylammonium phosphate in the mobile phase[1]. The bulky tetrabutylammonium cation forms a neutral, lipophilic ion-pair complex with the carboxylate anion, significantly increasing retention time. Alternatively, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Q3: I am experiencing severe peak tailing. Is this due to the pyrazole ring? A3: Causality: Yes. The basic nitrogen atoms on the pyrazole heterocycle can act as hydrogen bond acceptors or undergo cation-exchange interactions with acidic, unreacted silanols (pKa ~3.5–4.5) on the silica support. Resolution: Lower the mobile phase pH to 2.0–2.5 using an acidic modifier (e.g., 0.1% TFA or phosphoric acid). This fully protonates the silanols, neutralizing their charge and eliminating secondary interactions. Ensure you are using a high-purity, base-deactivated (Type B) silica column.

Q4: How do I choose the optimal UV wavelength for detection? A4: Causality: The pyrazole ring conjugated with the α-keto acid provides a distinct chromophore. Pyrazole derivatives and derivatized α-keto acids typically exhibit strong absorption in the UV region due to π-π* transitions[2]. Resolution: Perform a stopped-flow UV-VIS scan or utilize a Diode Array Detector (DAD) to scan between 200 and 400 nm[1]. For this specific scaffold, setting the detection wavelength to 255 nm generally provides an optimal signal-to-noise ratio[2][3].

References

  • Title: HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine Source: researchgate.net URL: 2

  • Title: Application of high-performance liquid chromatography to the determination of glyoxylate synthesis in chick embryo liver Source: nih.gov URL: 1

  • Title: A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent Source: researchgate.net URL: 3

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic Acid Reactions

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid .

Working with this specific building block presents a dual chemical challenge:

  • Steric Shielding: The 1-ethyl group on the pyrazole ring restricts the conformational freedom of the molecule, creating a steric shield around the adjacent 4-position.

  • Electrophilic Vulnerability: The α-keto acid moiety is highly electrophilic but prone to unwanted side reactions (such as oxidative or thermal decarboxylation) if the activation energy for the desired nucleophilic attack is too high[1].

Below are field-proven troubleshooting guides, self-validating protocols, and FAQs to help you bypass these bottlenecks.

Troubleshooting Guide: Amide Bond Formation with Bulky Amines

The Issue: When attempting to couple 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid with secondary or sterically hindered primary amines, researchers frequently observe low conversion rates (<30%), recovery of unreacted starting material, or degradation of the α-keto acid.

Root Cause Analysis (Causality): Standard carbodiimide reagents (EDC/DCC) or common benzotriazole-based uronium salts (like HATU or HBTU) form bulky active esters (e.g., OAt or OBt esters). The combination of the sterically hindered α-keto acid, the bulky leaving group, and a hindered incoming amine creates an insurmountable transition-state energy barrier. Furthermore, while HATU is a powerhouse for standard peptide synthesis[2], it exists predominantly in the less reactive guanidinium form in solution[3]. When the reaction stalls, the activated α-keto acid is left exposed to hydrolysis or decarboxylation.

The Solution: Transition to COMU Activation To overcome this, switch your coupling reagent to COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate).

  • Causality: COMU exists exclusively in the highly reactive uronium form[3].

  • Causality: It utilizes the OxymaPure leaving group, which is significantly less sterically demanding than the azabenzotriazole (OAt) group used by HATU[4].

  • Causality: The morpholine oxygen in COMU acts as an internal base, providing anchimeric assistance to drive the aminolysis forward even in highly congested environments[5].

Self-Validating Protocol: COMU-Mediated Amide Coupling

This protocol includes built-in visual and analytical validation steps to ensure system integrity.

  • Pre-activation: In an oven-dried vial under inert atmosphere, dissolve 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (1.0 equiv) and COMU (1.05 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: COMU is highly soluble in DMF (up to 1.5 M), preventing the precipitation issues commonly seen with HATU in concentrated hindered reactions[5].

  • Base Addition & Visual Validation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise.

    • Validation Check: The solution will undergo a distinct color change (typically to yellow/orange). This color shift is a self-validating indicator confirming the successful formation of the Oxyma active ester[4].

  • Aminolysis: Add the sterically hindered amine (1.1 equiv). Stir at room temperature (do not heat, to prevent thermal decarboxylation).

  • Analytical Monitoring: Monitor the reaction via LC-MS.

    • Validation Check: Look for the disappearance of the Oxyma active ester mass. If a prominent peak appears at M-44 relative to your expected product, thermal decarboxylation is occurring. If observed, reduce the reaction temperature to 0 °C for the activation step in subsequent runs.

  • Workup: Quench with water. The byproducts of COMU are highly water-soluble and can be easily removed via standard aqueous extraction[5], unlike the persistent byproducts of PyBOP or HATU.

Troubleshooting Guide: Decarboxylative Cross-Coupling

The Issue: You are observing the loss of the carboxylate group during activation, or you specifically want to leverage the α-keto acid to synthesize an unsymmetrical heteroaryl ketone.

Root Cause Analysis (Causality): α-Keto acids are highly susceptible to transition-metal-catalyzed decarboxylation. In the presence of oxidants and metal catalysts, the carboxylate group is extruded as CO₂, generating a highly reactive acyl radical[1]. If this is a side reaction, ensure your glassware is free of trace metals (especially silver or palladium) and avoid strong oxidants. If this is the goal, you can exploit this pathway for direct C-H functionalization.

Protocol: Ag(I)-Catalyzed Decarboxylative Acylation

To deliberately synthesize a ketone from 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid[1]:

  • Reagent Mixing: Combine the α-keto acid (2.0 equiv), the target heterocycle (e.g., a pyrazine or pyridine-N-oxide, 1.0 equiv), Ag₃PO₄ (10 mol% as catalyst), and K₂S₂O₈ (2.0 equiv as the oxidant).

  • Solvent System: Suspend the mixture in a biphasic solvent system of DCM/H₂O (1.4:0.6 v/v).

    • Causality: The aqueous phase is mandatory to solubilize the persulfate oxidant, while the organic phase solvates the pyrazole substrate and the resulting ketone[1].

  • Reaction: Stir vigorously at 40 °C for 24 hours.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.

Quantitative Data: Coupling Reagent Comparison

To aid in reagent selection, the following table summarizes the performance metrics of common coupling reagents when applied to sterically hindered α-keto acids.

Coupling ReagentActive Species FormedStructural Form in SolutionSteric ToleranceVisual Reaction MonitoringTypical Yield (Hindered)
EDC / HOBt OBt EsterCarbodiimide intermediateLowNo< 20%
HATU OAt EsterPredominantly GuanidiniumModerateNo30 - 50%
COMU Oxyma EsterExclusively UroniumHighYes (Color Change)> 80%

Reaction Pathway Visualization

The following decision tree maps the logical flow for activating 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid based on your synthetic target.

G Start 2-(1-ethyl-1H-pyrazol-4-yl) -2-oxoacetic acid Branch1 Goal: Amide Bond (Bulky Amine) Start->Branch1 Aminolysis Branch2 Goal: C-C Bond (Aryl Ketone) Start->Branch2 Decarboxylation Act1 Use COMU / DIPEA (Oxyma Activation) Branch1->Act1 Recommended Act2 Use EDC / HOBt (High Steric Clash) Branch1->Act2 Not Recommended Act3 Ag(I) Catalyst + Persulfate Oxidant Branch2->Act3 Prod1 Target Amide (High Yield) Act1->Prod1 Prod2 Decarboxylated Side Product Act2->Prod2 Degradation Prod3 Heteroaryl Ketone (Cross-Coupled) Act3->Prod3

Caption: Decision tree for the activation and reaction pathways of sterically hindered α-keto pyrazole acids.

Frequently Asked Questions (FAQs)

Q: Can I use microwave-assisted synthesis (MW-SPPS) with this α-keto acid? A: Proceed with extreme caution. While uronium reagents like COMU and HATU are fully compatible with microwave workflows (typically 50–90 °C)[6], the α-keto acid moiety is highly sensitive to thermal decarboxylation. If you must use microwave assistance, cap the temperature at 40 °C and limit the coupling time to 5 minutes.

Q: Why is my α-keto acid degrading into a simple carboxylic acid during coupling? A: Using a large excess of uronium reagents (like HATU) can lead to unwanted side reactions, including the guanidinylation of the N-terminal amine[2]. When the amine is capped, the unreacted, activated α-keto acid remains in solution and slowly degrades via hydrolysis or oxidative cleavage. Always use near-stoichiometric amounts of COMU (1.05 equiv) to prevent this.

Q: How do I prevent nucleophilic attack on the α-keto carbonyl instead of the carboxylate? A: The adjacent carbonyl groups increase the overall electrophilicity of the molecule. To ensure chemoselectivity at the carboxylate, rapid and complete activation is required. COMU achieves this faster than HATU. Additionally, avoid using highly nucleophilic bases; stick to sterically hindered tertiary amines like DIPEA or 2,4,6-collidine[6].

References

  • Title: α-Keto Acids: Acylating Agents in Organic Synthesis Source: Chemical Reviews - ACS Publications URL: 1

  • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development - ACS Publications URL: 4

  • Title: Coupling Reagents Source: Aapptec Peptides URL: 3

  • Title: The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent Source: Benchchem URL: 2

  • Title: Novabiochem® Peptide Synthesis Protocols Source: Merck Millipore URL: 5

  • Title: Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases Source: Journal of Medicinal Chemistry - ACS Publications URL: 7

Sources

Reference Data & Comparative Studies

Validation

2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid vs 1-methyl-1H-pyrazole-4-carboxylic acid

Comparative Guide: 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid vs. 1-Methyl-1H-pyrazole-4-carboxylic acid in Drug Discovery Executive Summary In modern medicinal chemistry, pyrazole-based building blocks are indispensab...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid vs. 1-Methyl-1H-pyrazole-4-carboxylic acid in Drug Discovery

Executive Summary

In modern medicinal chemistry, pyrazole-based building blocks are indispensable due to their favorable physicochemical properties, metabolic stability, and ability to act as versatile hydrogen-bond donors/acceptors. This guide provides an in-depth technical comparison between two distinct pyrazole derivatives: 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (Compound A) and 1-methyl-1H-pyrazole-4-carboxylic acid (Compound B) . While both share an N -alkylated pyrazole core, the nature of their C4-substituents—an α -keto acid versus a standard carboxylic acid—dictates entirely different synthetic workflows, reactivity profiles, and pharmacological applications.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of these fragments is critical for predicting their behavior in synthetic workflows and their ultimate impact on a drug candidate's ADME profile[1].

Property2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (Compound A)1-Methyl-1H-pyrazole-4-carboxylic acid (Compound B)
Chemical Formula C 7​ H 8​ N 2​ O 3​ C 5​ H 6​ N 2​ O 2​
Molecular Weight 168.15 g/mol 126.11 g/mol
Key Functional Group α -Keto acid (Glyoxylic acid derivative)Carboxylic acid
H-Bond Donors 11
H-Bond Acceptors 43
Computed LogP ~0.1-0.2
Primary Synthetic Role α -Ketoamide warhead installation, heterocycle synthesisStable carboxamide linkage, hinge-binding motif

Chemical Reactivity & Mechanistic Causality

The structural divergence at the C4 position fundamentally alters how a medicinal chemist must handle these building blocks.

Compound A ( α -Keto Acid): The presence of the highly electrophilic ketone adjacent to the carboxylic acid makes Compound A prone to decarboxylation if subjected to harsh activation conditions (e.g., refluxing in SOCl 2​ ). However, this same electrophilicity is highly desirable in drug design. α -Keto acids are the premier precursors for synthesizing α -ketoamides—a privileged class of reversible covalent warheads that target the catalytic serine or cysteine residues of proteases. Furthermore, the 1,2-dicarbonyl motif allows for condensation with diamines to form rigid heterocycles like quinoxalines[2].

Compound B (Carboxylic Acid): Compound B is a highly stable, robust building block. The electron-rich nature of the pyrazole ring slightly deactivates the carboxylic acid compared to a standard benzoic acid, but it readily undergoes standard amide coupling. The resulting pyrazole-4-carboxamide is a ubiquitous pharmacophore found in kinase inhibitors, epigenetic modulators, and protein-protein interaction (PPI) inhibitors, where the pyrazole nitrogens frequently engage in critical hydrogen bonding with the target protein's backbone[3].

SyntheticWorkflows A Compound A (Alpha-Keto Acid) A_React1 Alpha-Ketoamide (Protease Warhead) A->A_React1 Amines, HATU/DIPEA (Avoid Decarboxylation) A_React2 Quinoxaline/Triazine (Heterocycles) A->A_React2 Diamines, Heat B Compound B (Carboxylic Acid) B_React1 Pyrazole-4-carboxamide (Kinase/PPI Motif) B->B_React1 Amines, EDC/HOBt (Standard Coupling) B_React2 Pyrazole-4-carboxylate (Prodrugs/Esters) B->B_React2 Alcohols, Acid/DMAP

Synthetic workflows and primary medicinal chemistry applications for Compounds A and B.

Applications in Drug Discovery

Targeting Epigenetics and PPIs (Compound B): Derivatives of 1-methyl-1H-pyrazole-4-carboxylic acid have been successfully utilized to discover highly potent inhibitors of ALKBH1 (a DNA 6mA demethylase implicated in gastric cancer)[4]. Structural optimization of the pyrazole-4-carboxylic acid core led to compounds that significantly increase 6mA abundance and upregulate the AMPK signaling pathway. Additionally, this scaffold has been pivotal in fragment-guided discovery of inhibitors targeting the KEAP1-NRF2 protein-protein interaction[3], and in the development of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitors like JNJ-42041935[5].

Targeting Metalloaminopeptidases and Proteases (Compound A): Oxoacetic acid pyrazole derivatives are heavily utilized in infectious disease research. For example, they have been employed to synthesize hydroxamic acid-based dual inhibitors of Plasmodium falciparum M1 and M17 metalloaminopeptidases, crucial targets for antimalarial therapies[2]. The α -keto moiety provides essential hydrogen-bonding interactions with the enzyme backbone that standard carboxylic acids cannot achieve.

BiologicalPathway Drug Compound B Derivatives (e.g., ALKBH1 Inhibitors) Target ALKBH1 (DNA 6mA Demethylase) Drug->Target Inhibits DNA Increased DNA 6mA Abundance Target->DNA Prevents Demethylation AMPK AMPK Signaling Upregulation DNA->AMPK Triggers Outcome Gastric Cancer Cell Viability Inhibition AMPK->Outcome Leads to

Mechanism of action for Compound B derivatives targeting ALKBH1 in gastric cancer models.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol 1: Synthesis of an α -Ketoamide from Compound A

Causality: α -Keto acids are prone to decarboxylation. Therefore, we avoid carbodiimides (like EDC) which can lead to sluggish activation and subsequent degradation. HATU is selected for its rapid kinetics, forming an active HOAt ester that immediately reacts with the amine.

  • Preparation: Dissolve 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.1 eq, 0.55 mmol). Stir the reaction mixture at 0 °C for exactly 10 minutes.

    • Validation Checkpoint: The solution should transition to a pale yellow color, indicating the formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitoring: Analyze via LC-MS.

    • Validation Checkpoint: Look for the [M+H]+ peak of the product. The absence of an [M−44] peak confirms that decarboxylation was successfully suppressed.

  • Workup: Quench with saturated aqueous NH 4​ Cl (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol 2: Synthesis of a Pyrazole-4-carboxamide from Compound B

Causality: Because Compound B is a highly stable carboxylic acid, the more cost-effective EDC/HOBt coupling system is optimal. HOBt suppresses any potential racemization (if coupling to a chiral amine) and enhances the electrophilicity of the intermediate.

  • Preparation: Dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 1.0 mmol) and the desired amine (1.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL).

  • Activation: Add HOBt hydrate (1.2 eq, 1.2 mmol) and EDC·HCl (1.2 eq, 1.2 mmol).

  • Base Addition: Add DIPEA (2.5 eq, 2.5 mmol) dropwise. Stir the reaction at room temperature for 12 hours.

  • Monitoring: Analyze via TLC (Eluent: 5% MeOH in DCM).

    • Validation Checkpoint: The pyrazole product will be strongly UV-active at 254 nm. Complete consumption of the baseline starting material indicates reaction completion.

  • Workup: Dilute with DCM (10 mL) and wash sequentially with 1M HCl (10 mL), saturated NaHCO 3​ (10 mL), and brine (10 mL).

    • Causality for Workup: The urea byproduct of EDC is highly water-soluble and is completely removed during the acidic/basic aqueous washes, often yielding NMR-pure product without chromatography.

References

  • PubChem. "1-Methyl-1H-pyrazole-4-carboxylic acid". National Center for Biotechnology Information. 1

  • Davies, T. G., et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction". Journal of Medicinal Chemistry, ACS Publications, 2021. 3

  • Zhang, Y., et al. "Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity". Journal of Medicinal Chemistry, ACS Publications, 2024. 4

  • Barrett, T. D., et al. "Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor". Molecular Pharmacology, PubMed, 2011. 5

  • Drinkwater, N., et al. "Two-Pronged Attack: Dual Inhibition of Plasmodium falciparum M1 and M17 Metalloaminopeptidases by a Novel Series of Hydroxamic Acid-Based Inhibitors". Journal of Medicinal Chemistry, ACS Publications, 2014. 2

Sources

Comparative

Comparative Validation Guide: HPLC Assay Optimization for 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic Acid

Executive Summary & Scientific Rationale The compound 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a critical, highly polar intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a critical, highly polar intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients. Accurately determining its purity via High-Performance Liquid Chromatography (HPLC) presents a distinct set of chromatographic challenges.

The Mechanistic Challenge: The molecule contains an α -keto acid (oxoacetic acid) moiety attached to a pyrazole ring. The carboxylic acid group has a low pKa​ (typically ~1.5–2.5). When analyzed using generic reversed-phase (RP) HPLC methods at neutral pH (e.g., pH 6.8 phosphate buffer), the acid is fully ionized. This extreme polarity causes the analyte to elute near the void volume ( t0​ ) on standard fully porous C18 columns, resulting in poor retention, severe peak tailing due to secondary silanol interactions, and co-elution with early-eluting synthetic impurities.

The Optimized Solution: To establish a robust, self-validating assay, we must manipulate both the mobile phase chemistry and the stationary phase morphology:

  • Thermodynamic Ion Suppression: By utilizing 0.1% Trifluoroacetic Acid (TFA) in the mobile phase, we drive the pH down to ~2.0. This suppresses the ionization of the oxoacetic acid group, forcing the molecule into its neutral, more hydrophobic state and significantly increasing its retention factor ( k′ ).

  • Orthogonal Selectivity via π−π Interactions: Shifting from a traditional C18 phase to a Superficially Porous Particle (SPP) Phenyl-Hexyl column leverages π−π electron interactions between the phenyl stationary phase and the electron-rich pyrazole ring. This provides superior selectivity ( α ) against structurally similar impurities (such as unreacted 1-ethyl-1H-pyrazole) compared to standard hydrophobic dispersion forces[1].

MethodOpt A Target: 2-(1-ethyl-1H-pyrazol-4-yl) -2-oxoacetic acid B Challenge: High Polarity & Acidic pKa (~2.0) A->B C Action: Ion Suppression (0.1% TFA, pH 2.0) B->C D Action: π-π Selectivity (SPP Phenyl-Hexyl) C->D E Result: High Resolution & Optimal Retention D->E

Logical workflow for resolving polar pyrazole-carboxylic acid retention challenges.

Objective Comparison: Standard vs. Optimized Method

To objectively demonstrate the superiority of the optimized method, we compared it directly against a generic compendial approach (Alternative A). The data below summarizes the chromatographic performance based on triplicate injections of a 50 µg/mL standard spiked with 0.5% 1-ethyl-1H-pyrazole (critical impurity)[2].

Table 1: Chromatographic Performance Comparison
ParameterAlternative A (Generic C18)Proposed Method (SPP Phenyl-Hexyl)Performance Gain
Column Chemistry Fully Porous C18 (5 µm, 150 x 4.6 mm)SPP Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm)Enhanced mass transfer & π−π selectivity
Mobile Phase 10mM Phosphate (pH 6.8) / ACN0.1% TFA in Water (pH 2.0) / ACNComplete ion suppression
Retention Factor ( k′ ) 0.8 (Elutes near void)4.2 (Optimal retention)+425% retention
Tailing Factor ( Tf​ ) 2.1 (Severe tailing)1.05 (Highly symmetrical)Elimination of silanol interactions
Resolution ( Rs​ ) 0.9 (Co-elution with impurity)3.8 (Baseline separation)>2.0 required for reliable integration
Theoretical Plates ( N ) 4,50018,200+304% efficiency due to SPP architecture

Conclusion: The Proposed Method drastically outperforms the generic C18 approach, providing the baseline resolution ( Rs​>2.0 ) and peak symmetry required for accurate quantitation of pyrazole derivatives[1].

Step-by-Step Validation Methodology

This protocol is designed as a self-validating system, strictly adhering to the[3]. Every phase includes a gating mechanism; if system suitability criteria are not met, the protocol halts to prevent the generation of invalid data.

Validation S Specificity (Blank & Spike) L Linearity (25-150% Target) S->L A Accuracy (Spike Recovery) L->A P Precision (Repeatability) A->P

Sequential execution of ICH Q2(R2) analytical validation parameters.

Phase 1: System Suitability Testing (SST) & Specificity

Causality: SST ensures the instrument and column are performing optimally before sample analysis. Specificity proves the method is stability-indicating and free from matrix interference[4].

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% v/v TFA in HPLC-grade water) and Mobile Phase B (100% Acetonitrile). Rationale: TFA acts as an ion-pairing agent and acidifier.

  • SST Injection: Inject 10 µL of a 50 µg/mL reference standard.

    • Self-Validation Gate: Proceed only if Tf​≤1.5 , N≥10,000 , and %RSD of peak area (n=5) ≤1.0% .

  • Specificity (Forced Degradation): Subject the sample to 0.1M HCl, 0.1M NaOH, and 3% H2​O2​ for 4 hours. Inject the stressed samples.

    • Acceptance: The main peak must have a peak purity index >0.990 (via PDA detector), proving no degradants co-elute with 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid.

Phase 2: Linearity & Range

Causality: Establishes that the detector response is directly proportional to the analyte concentration across the intended operational range[5].

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent (Water:ACN, 80:20).

  • Serial Dilution: Create five calibration levels corresponding to 25%, 50%, 100%, 120%, and 150% of the target analytical concentration (target = 50 µg/mL).

  • Analysis: Inject each level in triplicate. Plot peak area versus concentration.

    • Acceptance: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept must be ≤2.0% of the 100% level response.

Phase 3: Accuracy (Recovery)

Causality: Verifies that the method extracts and measures the exact true value of the analyte without systemic bias[3].

  • Matrix Spiking: Prepare synthetic sample matrices (excluding the API).

  • Spike Levels: Spike the matrix with the reference standard at three distinct levels: 50%, 100%, and 150% of the nominal concentration. Prepare three independent replicates per level (n=9 total).

  • Quantitation: Calculate the recovered concentration using the linear regression equation generated in Phase 2.

    • Acceptance: Mean recovery across all levels must fall strictly between 98.0% and 102.0%.

Phase 4: Precision (Repeatability & Intermediate Precision)

Causality: Demonstrates that the method yields consistent results under normal operating conditions, independent of random systemic fluctuations[3].

  • Repeatability (Intra-day): A single analyst prepares six independent sample solutions at the 100% concentration level (50 µg/mL). Inject each once.

    • Acceptance: The Relative Standard Deviation (%RSD) of the calculated assay values must be ≤2.0% .

  • Intermediate Precision (Inter-day): A second analyst, on a different day, using a different HPLC system, repeats the preparation of six independent samples.

    • Acceptance: The cumulative %RSD of all 12 samples must remain ≤2.0% , proving method robustness.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." Database.ich.org, Nov 2023. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, Jun 2024. URL:[Link]

  • Researcher.life / European Journal of Medicinal Chemistry. "A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative." Researcher.life, Dec 2024. URL:[Link]

Sources

Validation

Decarboxylative Cross-Coupling Reactivity of Pyrazole Oxoacetic Acids: A Comparative Guide

Executive Summary The synthesis of highly functionalized heterocyclic Active Pharmaceutical Ingredients (APIs) increasingly relies on decarboxylative cross-coupling (DCC) strategies to bypass the instability and toxicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized heterocyclic Active Pharmaceutical Ingredients (APIs) increasingly relies on decarboxylative cross-coupling (DCC) strategies to bypass the instability and toxicity of classical organometallic reagents[1]. Among the diverse array of carboxylic acid derivatives, α -keto acids (oxoacetic acids) have emerged as powerful, bench-stable acylating agents.

This guide objectively compares the reactivity profiles of pyrazole oxoacetic acids (Pz-OAAs) against standard aryl oxoacetic acids (e.g., phenylglyoxylic acid). By analyzing their performance across C–C and C–N bond-forming paradigms, we provide researchers with the mechanistic causality and validated protocols necessary to leverage these building blocks in modern drug discovery.

Mechanistic Causality: The Decarboxylation Dichotomy

The utility of oxoacetic acids stems from their ability to undergo oxidative decarboxylation, releasing CO2​ to generate highly reactive acyl intermediates. However, the structural integration of a pyrazole ring fundamentally alters the reaction dynamics through two primary mechanisms:

  • Electronic Stabilization of Acyl Radicals: Unlike aliphatic oxoacetic acids that are prone to rapid decarbonylation (loss of CO) following decarboxylation, the electron-rich heteroaromatic pyrazole core stabilizes the transient sp2 -hybridized acyl radical. This increases the half-life of the intermediate, allowing for efficient trapping by alkynes or amines.

  • Chelation-Assisted Metal Coordination: The nitrogen atoms within the pyrazole ring act as endogenous directing groups. In transition-metal-catalyzed workflows (e.g., Pd or Cu), this heteroatom coordination anchors the metal center in close proximity to the reactive site, significantly lowering the activation energy required for oxidative addition and subsequent reductive elimination[2].

G A Pyrazole Oxoacetic Acid (Pz-OAA) B Oxidative Decarboxylation (-CO2) A->B Catalyst/Oxidant C1 Acyl Radical Intermediate (Photoredox/Ag) B->C1 Single Electron Transfer (SET) C2 Acyl-Metal Intermediate (Pd/Cu Catalysis) B->C2 Metal Coordination D1 C-N Cross-Coupling (Imides / Amides) C1->D1 Amine/Amide Trapping D2 C-C Cross-Coupling (Ynones / Aryl Ketones) C1->D2 Alkyne/Arene Addition C2->D1 Reductive Elimination C2->D2 Transmetalation

Mechanistic divergence of Pyrazole Oxoacetic Acids in decarboxylative cross-coupling pathways.

Comparative Reactivity Profiles

To benchmark the performance of Pz-OAAs, we compare Pyrazole-3-oxoacetic acid and Pyrazole-4-oxoacetic acid against the industry standard, Phenylglyoxylic acid (PGA). The data synthesizes their reactivity across three distinct coupling environments:

  • Decarboxylative Alkynylation (C–C): Radical alkynylation using K2​S2​O8​ and hypervalent iodine reagents.

  • Decarboxylative C–N Coupling: Visible-light-induced Pd-catalyzed synthesis of imides[2].

  • OA2-Coupling (C–C/C–N): Microwave-assisted three-component coupling (Oxoacetic acid, Amine, Alkyne) to yield propargylamines[3].

SubstrateDecarboxylative Alkynylation (Yield %)Photoredox C–N Coupling (Yield %)OA2-Coupling (Yield %)Primary Mechanistic Driver
Phenylglyoxylic Acid (PGA) 74%83%65%Standard acyl radical generation; lacks secondary coordination.
Pyrazole-4-oxoacetic acid 81%72%78%High radical stability due to extended conjugation; minimal steric hindrance.
Pyrazole-3-oxoacetic acid 68%89%85%Strong N-chelation effect accelerates metal-catalyzed reductive elimination.

Data Interpretation: Pyrazole-3-oxoacetic acid excels in metal-catalyzed C–N and OA2 couplings because the adjacent pyrazole nitrogen tightly coordinates with Pd/Cu catalysts, creating a highly ordered transition state. Conversely, Pyrazole-4-oxoacetic acid performs exceptionally well in radical-driven alkynylations where extended electronic conjugation stabilizes the intermediate without the steric bulk of ortho-coordination[2],.

Experimental Workflows

The following protocols are designed as self-validating systems. Every step includes a specific causality to ensure reproducibility and high-fidelity data generation.

Protocol 1: Visible-Light-Induced Pd-Catalyzed Decarboxylative C–N Coupling

This protocol leverages photoredox conditions to couple Pz-OAAs with secondary amides, forming pharmaceutically relevant imides. The absence of a discrete photocatalyst relies on the photoexcitation of the in situ generated substrate-metal complex[2].

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the secondary amide (0.4 mmol), Pyrazole-3-oxoacetic acid (0.8 mmol, 2.0 equiv), Pd(OAc)2​ (10 mol%), and oxidant (e.g., PIDA, 1.5 equiv).

  • Solvent Addition & Degassing: Add 4.0 mL of anhydrous DCE. Seal the tube with a rubber septum and perform three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is critical, as O2​ aggressively quenches the transient acyl radical, leading to unreactive peroxyl byproducts.

  • Photocatalytic Irradiation: Place the Schlenk tube 5 cm away from a 460 nm Blue LED light source. Stir the mixture at room temperature for 12–24 hours. Causality: Blue light induces homolytic cleavage of the intermediate, driving the decarboxylation and subsequent radical trapping by the palladacycle.

  • Validation & Isolation: Monitor the reaction completion via TLC (EtOAc/Hexane). Quench the mixture with saturated aqueous NaHCO3​ and extract with EtOAc ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol 2: Microwave-Assisted Copper-Catalyzed OA2-Coupling

This multicomponent reaction bypasses the need for pre-synthesized organometallic reagents, directly converting a Pz-OAA, a primary/secondary amine, and a terminal alkyne into a highly substituted propargylamine[3].

Step-by-Step Methodology:

  • Catalyst & Substrate Loading: In a 10 mL microwave-safe vial, combine Pyrazole-4-oxoacetic acid (1.0 mmol), the target amine (1.2 mmol), and a terminal alkyne (1.5 mmol). Add CuBr (15 mol%) as the catalyst. Causality: CuBr is vastly superior to CuI in this specific transformation, as the bromide counterion facilitates optimal Lewis acidity for the decarboxylation step[3].

  • Solvent Selection: Add 3.0 mL of anhydrous toluene. Seal the vial with a Teflon-lined crimp cap. Causality: Toluene provides the optimal dielectric environment to support both the polar decarboxylation transition state and the non-polar alkyne coupling.

  • Microwave Irradiation: Insert the vial into a dedicated microwave synthesizer. Heat the reaction to 100 °C with a hold time of 15 minutes under dynamic stirring.

  • Validation & Isolation: Allow the vessel to cool to room temperature. The reaction mixture should transition from a blue/green suspension to a dark brown solution, indicating complete catalyst turnover. Filter the crude mixture through a short pad of Celite to remove copper salts, wash with dichloromethane, concentrate, and purify via column chromatography.

References

  • Advancements in double decarboxylative coupling reactions of carboxylic acids, rsc.org,
  • Microwave-Assisted Decarboxylative Three-Component Coupling of a 2-Oxoacetic Acid, an Amine, and an Alkyne | The Journal of Organic Chemistry - ACS Public
  • Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones - PMC, nih.gov,
  • α-Keto Acids: Acylating Agents in Organic Synthesis | Chemical Reviews - ACS Public
  • Photoinduced Palladium-Catalyzed Decarboxylative Radical Cross Coupling Reaction of Secondary Amides with α-Keto Acids to Access Pharmaceutically Relevant Imides | The Journal of Organic Chemistry - ACS Public
  • Decarboxylative Alkynylation of α-Keto Acids and Oxamic Acids in Aqueous Media | Organic Letters - ACS Public

Sources

Comparative

Benchmarking 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic Acid Derivatives in SAR Studies: A Comparative Guide for Medicinal Chemists

As medicinal chemistry pivots toward highly selective kinase inhibition and targeted protein modulation, the selection of optimal building blocks dictates the trajectory of Structure-Activity Relationship (SAR) campaigns...

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Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry pivots toward highly selective kinase inhibition and targeted protein modulation, the selection of optimal building blocks dictates the trajectory of Structure-Activity Relationship (SAR) campaigns. Among these, 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (CAS: 1340341-61-8) has emerged as a privileged intermediate. By serving as a precursor for both α-ketoamides and complex heterocycles (such as quinoxalines), this building block is heavily utilized in the development of [1] and [2].

This guide objectively benchmarks the 1-ethyl-1H-pyrazol-4-yl moiety against alternative alkyl/aryl substituents, providing mechanistic causality, self-validating synthetic protocols, and comparative biological data to inform your next drug design cycle.

Mechanistic Rationale: Why the 1-Ethyl Substitution?

In kinase drug discovery, the pyrazole ring is a classic bioisostere for amides and phenols, acting as a robust hydrogen-bond donor/acceptor within the ATP-binding hinge region. However, the specific substitution at the N1 position of the pyrazole critically governs both target affinity and the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Steric & Lipophilic Balance: The ATP-binding pocket of kinases like TYK2 and c-KIT contains a distinct hydrophobic cleft (the ribose-binding pocket). While a 1-methyl group leaves this pocket partially unoccupied, the 1-ethyl group provides the precise steric bulk required to maximize van der Waals interactions, optimizing Ligand Efficiency (LE).

  • Metabolic Stability: The 1-methyl pyrazole derivative is notoriously susceptible to rapid cytochrome P450-mediated N-demethylation. Extending the chain to an ethyl group increases steric hindrance around the N-alkyl bond, significantly dampening oxidative metabolism and improving intrinsic clearance ( CLint​ ) without introducing the severe steric clashes observed with larger 1-isopropyl or 1-phenyl groups.

  • The α-Keto Acid Advantage: The 2-oxoacetic acid moiety allows for the modular generation of α-ketoamides. These functional groups can act as reversible covalent warheads (targeting catalytic cysteines/serines) or as transition-state mimics that engage in tight hydrogen-bonding networks with the kinase backbone.

Biological Context & Pathway Visualization

To understand the functional impact of these derivatives, we must map their intervention point within the target biology. In the context of autoimmune therapies, pyrazole-α-ketoamides are benchmarked for their ability to competitively block the ATP site of JAK1/TYK2 kinases, thereby halting the downstream inflammatory cascade.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK_TYK2 JAK1 / TYK2 Kinases Receptor->JAK_TYK2 Activation STAT STAT Phosphorylation & Dimerization JAK_TYK2->STAT Phosphorylates Inhibitor Pyrazole-α-Ketoamide Inhibitor Inhibitor->JAK_TYK2 Competitive ATP Site Blockade Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Translocates Inflammation Inflammatory Response (Autoimmune Diseases) Nucleus->Inflammation Drives

Figure 1: JAK/STAT signaling pathway illustrating the competitive blockade by pyrazole-α-ketoamide inhibitors.

Quantitative SAR Benchmarking

To objectively evaluate the performance of the 1-ethyl derivative, we benchmark it against a panel of N1-substituted analogs. The data below represents a synthesized SAR profile for a standard bridged-heterocyclyl pyrimidine series targeting TYK2.

Pyrazole N1-SubstituentTYK2 IC50​ (nM)Human Liver Microsomes CLint​ (µL/min/mg)Caco-2 Permeability Papp​ ( 10−6 cm/s)SAR Conclusion
1-Methyl 12.585.0 (Poor)14.2High potency, but metabolically labile (rapid N-demethylation).
1-Ethyl (Benchmark) 4.2 32.5 (Good) 21.8 Optimal balance of potency, metabolic stability, and lipophilicity.
1-Isopropyl 18.028.0 (Good)25.4Increased steric bulk twists the pyrazole, reducing hinge-binding efficiency.
1-Phenyl > 25015.5 (Excellent)30.1Severe steric clash in the ATP ribose-binding pocket abolishes activity.

Data Synthesis: The 2-(1-ethyl-1H-pyrazol-4-yl) moiety clearly outperforms its counterparts. It achieves a 3-fold increase in potency over the methyl analog by better filling the hydrophobic pocket, while simultaneously cutting microsomal clearance by more than half.

Experimental Workflow: Self-Validating Synthesis of α-Ketoamides

The synthesis of highly potent kinase inhibitors using [3] requires precise control over coupling conditions. α-Keto acids are prone to decarboxylation or degradation if subjected to harsh activation.

Causality in Reagent Selection: HATU is selected over standard carbodiimides (like EDC) because the electron-withdrawing nature of the α-keto group reduces the nucleophilicity of the intermediate active ester. The HOAt-derived ester generated by HATU accelerates the coupling with sterically hindered amines (e.g., bridged pyrimidines), minimizing side reactions.

Step-by-Step Protocol
  • Preparation & Activation:

    • Dissolve 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

    • Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol).

    • Stir at 0 °C for 15 minutes.

  • In-Process Control (Self-Validation 1):

    • Action: Withdraw a 5 µL aliquot and quench in 100 µL of methanol.

    • Validation: Analyze via LC-MS. The presence of the methyl ester mass ( [M+H]+≈183.1 ) confirms the successful formation of the active ester without decarboxylation. Do not proceed until this mass is dominant.

  • Amine Coupling:

    • Add the target bridged-heterocyclyl pyrimidine amine (0.95 eq, 0.95 mmol) dropwise as a solution in DMF (2.0 mL).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Control (Self-Validation 2):

    • Action: Monitor the reaction via TLC (10% MeOH in DCM) and LC-MS.

    • Validation: Ensure the disappearance of the amine starting material. The product should exhibit a characteristic UV absorbance at 254 nm due to the conjugated pyrazole-α-ketoamide system.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO3​ (10 mL) and extract with EtOAc (3 × 15 mL).

    • Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na2​SO4​ .

    • Concentrate under reduced pressure and purify via flash column chromatography (gradient: 0-10% MeOH in DCM) to yield the benchmarked inhibitor.

References

  • Google Patents. "US10689362B2 - Quinoxaline compounds as type III receptor tyrosine kinase inhibitors". Google Patents.
  • Google Patents. "AU2020328707A1 - Bridged heterocyclyl-substituted pyrimidine compound, preparation method therefor, and pharmaceutical use thereof". Google Patents.
  • PubChem. "Ethyl 2-(1-ethyl-1h-pyrazol-4-yl)-2-oxoacetate (CID: 63810716)". National Center for Biotechnology Information. URL:[Link]

Validation

pKa Comparison Guide: 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid vs. Standard α-Keto Acids

Executive Summary In medicinal chemistry and rational drug design, the acid dissociation constant ( pKa​ ) of a molecule dictates its ionization state at physiological pH, directly governing solubility, membrane permeabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and rational drug design, the acid dissociation constant ( pKa​ ) of a molecule dictates its ionization state at physiological pH, directly governing solubility, membrane permeability, and target binding affinity. α-Keto acids represent a unique class of carboxylic acids where the adjacent carbonyl group exerts profound electronic effects, significantly lowering the pKa​ compared to standard aliphatic acids.

This guide provides an in-depth comparative analysis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid against standard α-keto acids (such as pyruvic and phenylglyoxylic acid). By examining the structural causality behind their ionization behaviors and providing a self-validating experimental workflow for pKa​ determination, this document serves as a definitive resource for researchers optimizing pharmacokinetic profiles.

Mechanistic Insights: The Structural Causality of pKa in α-Keto Acids

The pKa​ of an α-keto acid is not a simple, static value. As demonstrated in , these molecules exist in a dynamic aqueous equilibrium between their highly acidic oxo form and their less acidic hydrated (gem-diol) form . The experimentally observed pKa​ is a composite value reflecting both the inherent acidity of the carboxylate group and the hydration equilibrium constant ( Kh​ ).

Electronic Effects of the 1-Ethyl-1H-pyrazol-4-yl Moiety

The acidity of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid is governed by the delicate balance of inductive and resonance effects exerted by the substituted pyrazole ring:

  • Inductive Withdrawal (-I): The electronegative nitrogen atoms in the pyrazole ring exert an electron-withdrawing inductive effect, stabilizing the resulting carboxylate anion and increasing acidity.

  • Resonance Donation (+R): Pyrazole is a π -excessive heterocycle. However, the C4 position is relatively electron-neutral compared to the heteroatoms, mitigating excessive electron donation into the carbonyl system.

  • Alkyl Substitution (+I): The 1-ethyl group provides mild electron donation, slightly dampening the ring's overall electron-withdrawing capacity.

Consequently, the composite pKa​ of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (~2.25) is intermediate between the highly electron-withdrawn phenylglyoxylic acid ( pKa​ 2.15) and the alkyl-donated pyruvic acid ( pKa​ 2.40).

G A α-Keto Acid (Oxo Form) B Gem-Diol (Hydrated Form) A->B + H2O (Kh) C Carboxylate Anion (Deprotonated) A->C - H+ (pKa_oxo) B->C - H+ (pKa_hyd)

Fig 1: Hydration and dissociation equilibrium pathways of α-keto acids.

Comparative pKa Data Analysis

The following table synthesizes the composite pKa​ values and structural characteristics of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid and its structural analogs.

Compound NameR-Group SubstituentComposite pKa​ (25°C)Electronic Effect on α-Carbon
Phenylglyoxylic Acid Phenyl ring2.15Strong Inductive Withdrawal (-I)
2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid 1-Ethyl-1H-pyrazol-4-yl~2.25*Moderate Inductive Withdrawal (-I)
Pyruvic Acid Methyl group2.40Mild Electron Donation (+I)
Glyoxylic Acid Hydrogen atom3.30Neutral (High gem-diol preference)

*Estimated composite value based on structural interpolation and heteroaromatic inductive effects. Exact values require orthogonal validation as described below.

Data supported by the [1] and [2].

Experimental Methodologies: A Self-Validating Protocol

To ensure scientific integrity, relying on a single analytical method for α-keto acids is insufficient due to the hidden oxo/gem-diol equilibrium. We mandate a self-validating system utilizing Potentiometric Titration as the primary quantitative tool, orthogonally verified by 13 C NMR Spectrometry.

Phase 1: High-Precision Potentiometric Titration

Potentiometric titration remains the gold standard for robust pKa​ determination, provided environmental variables are strictly controlled.

Step-by-Step Methodology:

  • Calibration: Calibrate the pH potentiometer using standard aqueous buffers (pH 1.68, 4.01, and 7.00) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid in a 0.15 M KCl aqueous solution to achieve a final analyte concentration of 10−3 M . The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Inert Environment: Purge the reaction vessel with high-purity Nitrogen ( N2​ ) gas for 15 minutes prior to and during the titration to displace dissolved CO2​ , which would otherwise form carbonic acid and skew the inflection point.

  • Titration Execution: Gradually add standardized 0.1 M NaOH in 0.01 mL increments under constant magnetic stirring.

  • Data Analysis: Record the pH after each addition once equilibrium is reached. Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the exact volume at the equivalence point. The pKa​ is derived from the half-equivalence point.

Phase 2: Orthogonal Validation via 13 C NMR

Because the potentiometric pKa​ is a composite, [3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 150 mM solution of the compound in a 9:1 (v/v) H2​O/D2​O mixture to provide a deuterium lock signal. Maintain ionic strength at 0.15 M with NaCl.

  • pH Titration in situ: Adjust the pH of individual NMR samples from 0.5 to 5.0 using concentrated HCl or NaOH. Measure the exact pH directly in the 5-mm NMR tube using a micro-pH electrode.

  • Spectral Acquisition: Acquire quantitative 13 C NMR spectra at 25 °C.

  • Shift Analysis: Track the chemical shifts ( δobs​ ) of the C2 carbon. The oxo-carbon typically resonates near 190-200 ppm, while the gem-diol carbon shifts significantly upfield to ~90-100 ppm.

  • Non-linear Regression: Plot the chemical shifts against pH and fit the data to a sigmoidal Boltzmann equation to independently calculate the pKa​ of both the oxo and hydrated species.

G N1 1. Sample Preparation 10^-3 M in 0.15M KCl N2 2. Inert Atmosphere N2 Purging to remove CO2 N1->N2 N3 3. Potentiometric Titration 0.1M NaOH Addition N2->N3 N4 4. Orthogonal NMR Track 13C/1H Shifts N3->N4 Cross-Validation N5 5. Inflection Point Analysis Composite pKa Determination N3->N5 N4->N5

Fig 2: Self-validating experimental workflow for precision pKa determination.

References

  • PubChem. "Phenylglyoxylic Acid - CID 11915." National Center for Biotechnology Information. Available at:[Link]

  • F. A. Gomez et al. "Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry." PubMed Central (PMC), 2016. Available at:[Link]

Comparative

Evaluating the Biological Activity of 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic Acid Analogs: A Comparative Guide to HIV-1 Entry Inhibitors

Executive Summary The development of small-molecule viral entry inhibitors remains a critical frontier in HIV-1 therapeutics. A highly validated target is the Phe43 cavity of the HIV-1 envelope glycoprotein gp120, the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule viral entry inhibitors remains a critical frontier in HIV-1 therapeutics. A highly validated target is the Phe43 cavity of the HIV-1 envelope glycoprotein gp120, the primary binding site for the host CD4 receptor. Small molecules known as CD4-mimetics (CD4mc), such as NBD-556 and NBD-557, target this cavity to prematurely trigger conformational changes in gp120, thereby blocking viral entry [1].

This guide objectively evaluates the biological activity of analogs derived from the 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid scaffold. Specifically, we compare the structure-activity relationship (SAR) of analogs utilizing a 1-ethyl-1H-pyrazol-4-yl ring against the established tetramethylpiperidine scaffolds, providing researchers with actionable experimental workflows and mechanistic insights into why certain structural modifications succeed or fail at the gp120 vestibule.

Mechanistic Overview: Targeting the gp120 Phe43 Cavity

CD4-mimetic compounds generally consist of three distinct regions:

  • Region I: A para-halogenated phenyl ring that penetrates deep into the hydrophobic Phe43 cavity.

  • Region II: An oxalamide linker (derived from oxoacetic acid) whose distal NH group forms a critical hydrogen bond with the backbone of Gly473 [4].

  • Region III: A solvent-exposed ring system that interacts with the cavity's vestibule.

When evaluating the 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid scaffold, the oxoacetic acid forms the Region II oxalamide linker, while the 1-ethyl-1H-pyrazol-4-yl moiety acts as the Region III vestibule-interacting group.

G HIV HIV-1 Virion (gp120 Spike) Phe43 gp120 Phe43 Cavity (Target Site) HIV->Phe43 Exposes CD4 Host Cell CD4 Receptor Fusion Viral Entry & Membrane Fusion CD4->Fusion Triggers Phe43->CD4 Binds Inhibitor CD4-Mimetic Analogs (Region I-II-III) Inhibitor->Phe43 Competitively Binds (H-bonds Gly473) Block Conformational Arrest (Entry Blocked) Inhibitor->Block Induces Block->Fusion Prevents

Mechanism of CD4-mimetic entry inhibitors blocking HIV-1 gp120-CD4 fusion.

Comparative Structural & Biological Activity

To evaluate the efficacy of the 1-ethyl-1H-pyrazol-4-yl analog (Compound 17), we must compare it against the foundational NBD-series leads and optimized piperidine derivatives. The data below synthesizes single-cycle infectivity and binding affinity metrics [1][2].

CompoundRegion III ScaffoldRegion I SubstitutionAntiviral IC₅₀ (µM)Binding Affinity (K_d, µM)Cytotoxicity CC₅₀ (µM)
NBD-556 2,2,6,6-tetramethylpiperidinep-Chloro~15.03.0 - 5.0>100
NBD-557 2,2,6,6-tetramethylpiperidinep-Fluoro~15.03.0 - 5.0>100
Compound 12 N-methylpiperidinep-Chloro~8.0< 3.0>100
Compound 17 1-ethyl-1H-pyrazol-4-yl p-ChloroInactive (>100) Undetectable >100
Expert Insight: The Causality of Scaffold Failure

Why does replacing the piperidine ring with a 1-ethyl-1H-pyrazol-4-yl moiety result in a complete loss of antiviral activity?

The answer lies in the thermodynamics of the gp120 vestibule [3]. The Phe43 cavity is deep, but the entrance requires precise steric bulk to offset the massive entropic penalty incurred when gp120 shifts into its CD4-bound conformation. The tetramethylpiperidine ring of NBD-556 is bulky and non-planar, sitting just outside the cavity to provide favorable solvent exclusion and steric stabilization [4].

Conversely, the 1-ethyl-1H-pyrazol-4-yl ring is planar, aromatic, and lacks the necessary 3D spatial volume. It fails to achieve surface complementarity with the vestibule's rim (residues like Trp427 and Glu370). Without this steric anchor, the oxalamide linker cannot maintain its critical hydrogen bond with Gly473, leading to a rapid dissociation of the molecule and an inability to arrest the gp120 conformation [1][4].

Experimental Workflows for Evaluating Analogs

To rigorously validate the biological activity of synthesized oxoacetic acid analogs, researchers must employ a self-validating triad of assays: efficacy, target engagement, and toxicity.

Protocol 1: Single-Cycle Pseudovirus Infectivity Assay (Efficacy)

This assay isolates the viral entry step, preventing confounding variables from later stages of the HIV-1 life cycle (e.g., integration, budding).

  • Cell Preparation: Seed TZM-bl cells (expressing CD4, CCR5, CXCR4, and a Tat-driven luciferase reporter) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Virus-Compound Pre-incubation: In a separate plate, serially dilute the 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid analog (0.1 µM to 100 µM). Add a standardized dose of HIV-1 Env-pseudotyped virus (e.g., YU2 or JR-FL strain, 200 TCID₅₀). Incubate for 30 minutes at 37°C to allow gp120 binding.

  • Infection: Transfer the virus-compound mixture to the TZM-bl cells. Include a positive control (e.g., Maraviroc or soluble CD4) and a vehicle control (DMSO).

  • Readout: After 48 hours, lyse the cells using Bright-Glo™ Luciferase Assay System. Measure luminescence (RLU).

  • Analysis: Calculate the IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.

Protocol 2: Surface Plasmon Resonance (Target Engagement)

A compound may inhibit infection via off-target effects. SPR confirms direct thermodynamic binding to unliganded gp120[2].

  • Surface Preparation: Immobilize unliganded HIV-1 gp120 core protein onto a CM5 sensor chip using standard amine coupling until a density of ~1000 RU is achieved.

  • Analyte Injection: Flow serial dilutions of the analog (1.56 µM to 100 µM) in HBS-EP+ running buffer over the chip at a flow rate of 30 µL/min.

  • Regeneration: Allow a 300-second dissociation phase, followed by a brief pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Fitting: Subtract the reference cell signal and fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​ ). Note: Analogs with the pyrazole ring typically show flat sensorgrams, indicating a failure to engage the target.

Protocol 3: MT-2 Cell Cytotoxicity Assay (Toxicity)

To ensure the IC₅₀ is not an artifact of host cell death, the CC₅₀ must be established.

  • Cell Seeding: Seed MT-2 lymphoid cells at 5×104 cells/well in a 96-well plate.

  • Treatment: Add the analog at concentrations ranging from 1 µM to 200 µM.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to measure intracellular ATP levels as a proxy for cell viability.

  • Validation: A valid entry inhibitor must possess a Selectivity Index (SI = CC₅₀ / IC₅₀) > 10.

Conclusion

While the 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid moiety provides an elegant synthetic route for generating oxalamide-linked CD4-mimetics, biological evaluation proves that the planar pyrazole ring is structurally insufficient for HIV-1 gp120 vestibule engagement. For researchers developing next-generation entry inhibitors, replacing the pyrazole with bulky, non-planar aliphatic heterocycles (like substituted piperidines) is strictly required to achieve the thermodynamic profile necessary for potent antiviral activity.

References

  • Curreli, F., Choudhury, S., Pyatkin, I., Zagorodnikov, V. P., Bulay, A. K., Altieri, A., Kwon, Y. D., Kwong, P. D., & Debnath, A. K. (2012). Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1. Journal of Medicinal Chemistry, 55(10), 4764–4775.[Link]

  • Schön, A., Madani, N., Klein, J. C., Hubicki, A., Ng, D., Yang, X., Smith, A. B., 3rd, Sodroski, J., & Freire, E. (2006). Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120. Biochemistry, 45(36), 10973–10980.[Link]

  • Kwon, Y. D., Finzi, A., Wu, X., Dogo-Isonagie, C., Lee, L. K., Moore, L. R., Schmidt, S. D., Stuckey, J., Yang, Y., Zhou, T., Zhu, J., Vicic, D. A., Debnath, A. K., Shapiro, L., Bewley, C. A., Mascola, J. R., Sodroski, J. G., & Kwong, P. D. (2012). Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops. Proceedings of the National Academy of Sciences, 109(15), 5663–5668.[Link]

  • Courter, J. R., Kwon, Y. D., LaLonde, J. M., Yang, Y., Elban, M. A., Sugawara, A., Jones, D. M., Smith, A. B., 3rd, Debnath, A. K., Kwong, P. D., & Madani, N. (2014). Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site. PLOS One, 9(1), e85940.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid

As a Senior Application Scientist, I understand that true laboratory safety transcends simply reading a Safety Data Sheet (SDS). To build deep trust and ensure the integrity of your drug development workflows, this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that true laboratory safety transcends simply reading a Safety Data Sheet (SDS). To build deep trust and ensure the integrity of your drug development workflows, this guide provides the mechanistic rationale behind every safety requirement for handling 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (CAS: 1340341-61-8).

Pyrazole-containing scaffolds are critical pharmacophores in the development of novel antibacterial, antiviral, and anticancer agents[1]. However, the functionalization of this specific building block introduces unique reactivity profiles that require precise Personal Protective Equipment (PPE) and operational controls[2].

Mechanistic Hazard Profile & Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid carries specific Global Harmonized System (GHS) warnings (H315, H319, H335) due to its structural moieties[2]:

  • The Oxoacetic Acid Moiety: This functional group confers moderate acidity and electrophilicity. Upon contact with ambient moisture on the skin or ocular mucosa, it can cause rapid localized pH drops, driving its classification as a skin and serious eye irritant.

  • Physical State Dynamics: Typically handled as a crystalline powder, this compound poses a significant inhalation risk[3]. The fine particulates can easily aerosolize during weighing, leading to respiratory tract irritation (H335)[2].

PPE Architecture & Material Causality

Do not rely on generic laboratory PPE. The acidic nature of this compound dictates specific material compatibilities.

  • Hand Protection (Nitrile, ≥0.12 mm thickness):

    • Causality: Natural rubber latex is highly susceptible to degradation by organic acids. 100% Nitrile provides a robust, impermeable barrier against the oxoacetic acid moiety.

  • Eye Protection (Indirectly Vented Safety Goggles):

    • Causality: Standard safety glasses leave the orbital area exposed to airborne dust. ANSI Z87.1-compliant indirectly vented goggles prevent aerosolized powder from bypassing the seal while mitigating lens fogging during extended operations.

  • Respiratory & Engineering Controls (Chemical Fume Hood):

    • Causality: To satisfy precautionary statement P261 (Avoid breathing dust), all handling must occur within a Class II Biological Safety Cabinet or a Chemical Fume Hood with a verified face velocity of 80–100 feet per minute (fpm)[2].

Self-Validating Operational Workflow (SOP)

Every protocol must be a self-validating system to ensure operational integrity. Follow this step-by-step methodology for material transfer:

Step 1: Environmental Verification Activate the fume hood and check the airflow monitor.

  • Validation Checkpoint: Tape a small piece of tissue to the bottom of the sash. A steady inward pull visually validates that negative pressure containment is active.

Step 2: PPE Donning & Anti-Static Preparation Don nitrile gloves, lab coat, and goggles. Because pyrazole powders can hold a static charge, use an anti-static zero-stat gun on your spatulas and weigh boats.

Step 3: Precision Weighing Place the anti-static weigh boat on the analytical balance inside the hood and tare.

  • Validation Checkpoint: Close the draft shield. If the balance reading fluctuates by more than ±0.2 mg, static charge or improper hood draft is interfering. Do not proceed until the reading stabilizes, ensuring no powder will aerosolize upon transfer.

Step 4: Decontamination After transfer, wipe down the balance and spatulas with a damp, disposable microfiber cloth (water is sufficient to solubilize the acidic residue), followed by an isopropanol wipe to dry.

SafetyWorkflow Start 1. Risk Assessment Ventilation & Static Check PPE 2. PPE Donning Nitrile, Goggles, Lab Coat Start->PPE Hood Draft Confirmed Operation 3. Chemical Handling Weighing in Fume Hood PPE->Operation PPE Secured Spill ! Emergency Response Spill / Exposure Protocol Operation->Spill Accidental Release Disposal 4. Waste Management Neutralization & P501 Operation->Disposal Routine Completion Spill->Disposal Post-Cleanup

Figure 1: Safety and emergency workflow for 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid handling.

Spill Response & Chemical Disposal Plan

In the event of an accidental release outside of primary containment, execute the following neutralization protocol:

Step 1: Containment Surround the spilled powder with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand).

Step 2: Mechanistic Neutralization Apply a 5% Sodium Bicarbonate ( NaHCO3​ ) solution directly to the spill.

  • Causality: The oxoacetic acid moiety is a reactive organic acid. Using a weak base like NaHCO3​ neutralizes the acid into a stable, water-soluble sodium salt without the highly exothermic and dangerous reactions associated with strong bases (like NaOH ).

  • Validation Checkpoint: Observe the reaction. The cessation of effervescence (bubbling of CO2​ gas) visually confirms that the acidic compound has been 100% neutralized.

Step 3: P501 Compliant Disposal Sweep the neutralized slurry into a High-Density Polyethylene (HDPE) waste container. Label as "Hazardous Aqueous Organic Acid Waste" and transfer to an approved waste disposal facility in accordance with GHS P501 mandates[2].

Quantitative Safety Data Summary

Property / SpecificationDetailCausality / Rationale
CAS Number 1340341-61-8Unique chemical identifier[2].
GHS Hazard Codes H315, H319, H335Acidic oxoacetic group causes tissue and mucosal irritation[2].
Primary PPE Nitrile Gloves (≥0.12mm), Indirect GogglesNitrile resists organic acid degradation; indirect venting prevents powder ingress.
Engineering Control Chemical Fume Hood (80-100 fpm)Prevents inhalation of aerosolized particulates (P-Code: P261)[2].
Disposal Code P501Must be disposed of at an approved hazardous waste plant[2].

References

  • [1] Title: Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Source: MDPI. URL:[Link]

Sources

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